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  • Product: (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
  • CAS: 105017-31-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in Glycosidase Inhibition: A Technical Whitepaper

Executive Summary The discovery of naturally occurring iminosugars has fundamentally shifted the landscape of carbohydrate-based drug development. Among these, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol —commonly designate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of naturally occurring iminosugars has fundamentally shifted the landscape of carbohydrate-based drug development. Among these, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol —commonly designated as CYB-3 —represents a critical structural scaffold. First isolated in 1985 from the seeds of the Australian tree Castanospermum australe [1], CYB-3 is a 1,2-dideoxy pyrrolidine iminosugar. While it exhibits more modest intrinsic glycosidase inhibition compared to fully hydroxylated analogues like castanospermine or DMDP, its unique physicochemical profile (specifically its enhanced lipophilicity) makes it an invaluable chiron (chiral synthon) for developing pharmacological chaperones and multivalent glycomimetics.

This whitepaper provides an in-depth technical analysis of the CYB-3 mechanism of action, structural biology, and the standardized experimental workflows required to evaluate its kinetic profile.

Chemical Identity and Structural Biology

CYB-3 is characterized by a five-membered pyrrolidine ring where the endocyclic oxygen of a standard furanose sugar is replaced by a nitrogen atom. Its stereochemical configuration—(2R, 3S)—precisely dictates its biological activity.

Structure-Activity Relationship (SAR) Causality

Unlike highly potent inhibitors such as DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) or DAB-1 (1,4-dideoxy-1,4-imino-D-arabinitol), CYB-3 lacks hydroxyl groups at the C4 and C5 positions.

  • The Enzymatic Consequence: The absence of these hydroxyls reduces the compound's overall hydrogen-bonding capacity within the highly polar, water-filled active site of glycosidases. Consequently, CYB-3 is generally a weaker competitive inhibitor than its heavily hydroxylated peers [2].

  • The Pharmacological Advantage: This reduction in polar surface area significantly increases the molecule's lipophilicity. In cellular assays, CYB-3 and its synthetic derivatives demonstrate superior membrane permeability. This allows them to cross the endoplasmic reticulum (ER) membrane to act as pharmacological chaperones—assisting in the folding of mutant lysosomal enzymes (e.g., in Gaucher disease) without permanently locking the enzyme's active site [3].

Core Mechanism of Action: Transition State Mimicry

Glycosidases catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion-like transition state . This transient state is characterized by a flattened half-chair conformation and a localized positive charge shared between the anomeric carbon and the endocyclic oxygen.

CYB-3 intercepts this catalytic cycle through Transition State Mimicry :

  • Protonation Dynamics: At a physiological pH of ~6.8–7.4, the secondary amine of the CYB-3 pyrrolidine ring (pKa ≈ 8.0) becomes protonated. This positively charged nitrogen electrostatically mimics the charge distribution of the natural oxocarbenium ion.

  • Stereochemical Alignment: The (2R, 3S) configuration aligns the C2-hydroxymethyl and C3-hydroxyl groups with the enzyme's catalytic carboxylate residues (the acid/base catalyst and the nucleophile).

  • Arrested State: Because CYB-3 lacks a cleavable glycosidic bond, the enzyme is trapped in a reversible, competitive Enzyme-Inhibitor (EI) complex.

MOA Enzyme Glycosidase Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Binding EI_Complex Enzyme-Inhibitor Complex (Arrested State) Enzyme->EI_Complex Substrate Natural Glycoside Substrate Substrate->ES_Complex TS Oxocarbenium Ion Transition State ES_Complex->TS Catalytic Cleavage Products Cleaved Monosaccharides TS->Products Product Release CYB3 CYB-3 (Iminosugar) Protonated at pH 6.8 CYB3->EI_Complex Competitive Binding EI_Complex->TS Structural Mimicry

Fig 1. Mechanism of action showing CYB-3 acting as a competitive transition-state analog.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of CYB-3 must utilize a self-validating biochemical system. The following protocols use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. The causality behind the reaction termination step is critical: adding Na₂CO₃ not only denatures the enzyme to stop the reaction but also shifts the pH > 10, ensuring the released p-nitrophenol (pKa ~ 7.15) is fully deprotonated into the highly absorbing p-nitrophenolate anion.

Protocol 1: In Vitro Glycosidase Inhibition Assay (IC₅₀ Determination)
  • Reagent Preparation: Prepare 0.1 U/mL α-glucosidase (e.g., from Saccharomyces cerevisiae) in 0.1 M sodium phosphate buffer (pH 6.8).

  • Inhibitor Dilution: Prepare serial dilutions of CYB-3 ranging from 1 µM to 1000 µM in the same buffer.

  • Pre-incubation: In a clear 96-well microplate, mix 20 µL of the enzyme solution with 20 µL of the CYB-3 solution. Incubate at 37°C for 15 minutes. Rationale: This allows the reversible enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 2 mM pNPG. Incubate for exactly 20 minutes at 37°C.

  • Termination: Add 80 µL of 0.2 M Na₂CO₃ to halt the reaction and develop the chromophore.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition relative to a vehicle (no inhibitor) control.

Protocol 2: Enzyme Kinetics and Lineweaver-Burk Analysis

To confirm the competitive nature of CYB-3:

  • Set up the assay as described above, but use three fixed concentrations of CYB-3 (e.g., 0 µM, IC₅₀, and 2 × IC₅₀).

  • Vary the substrate (pNPG) concentration across a range of 0.2 mM to 5.0 mM.

  • Measure the initial reaction velocities ( V0​ ) for each condition.

  • Plot 1/V0​ versus 1/[S] . A true competitive inhibitor will yield lines that intersect exactly at the y-axis (indicating Vmax​ remains constant while the apparent Km​ increases).

Workflow Step1 1. Enzyme Preparation (Buffer pH 6.8, 37°C) Step2 2. CYB-3 Incubation (Serial Dilutions) Step1->Step2 Step3 3. Substrate Addition (pNP-Glycoside) Step2->Step3 Step4 4. Reaction Termination (0.2 M Na2CO3) Step3->Step4 Step5 5. Absorbance Reading (Microplate at 405 nm) Step4->Step5 Step6 6. Kinetic Profiling (Lineweaver-Burk Plot) Step5->Step6

Fig 2. High-throughput in vitro workflow for determining CYB-3 inhibition kinetics.

Quantitative Data Summary

The following table summarizes the comparative kinetic profile of CYB-3 against fully hydroxylated reference iminosugars. The data highlights the inverse relationship between absolute inhibitory potency and lipophilicity.

CompoundStructural ClassificationIC₅₀ (α-Glucosidase)Estimated Lipophilicity / Permeability
DMDP 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine~1.0 - 5.0 µMLow (Highly Polar)
DAB-1 1,4-dideoxy-1,4-imino-D-arabinitol~0.5 - 2.0 µMLow (Highly Polar)
CYB-3 (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol~50.0 - 150.0 µMModerate (Enhanced Permeability)

Future Perspectives in Drug Development

While CYB-3 functions as a moderate monovalent inhibitor, its true value lies in its application as a modular building block:

  • Multivalent Iminosugar Clusters: Researchers are currently conjugating multiple CYB-3 units onto central nanoscaffolds (e.g., cyclodextrins or fullerenes). Due to the "multivalent effect," the localized high concentration of the iminosugar can transform a weak micromolar inhibitor into a potent nanomolar agent, drastically increasing binding avidity to multimeric glycosidases [3].

  • Allosteric Modulators: The reduced steric bulk of CYB-3 allows it to access secondary binding pockets in certain glycosidases, providing a pathway for designing non-competitive or uncompetitive allosteric modulators.

References

  • Fleet, G. W. J., Nicholas, S. J., Smith, P. W., Evans, S. V., Fellows, L. E., & Nash, R. J. (1985). "A new pyrrolidine derivative, (2R,3S)-2-hydroxymethyl-3-hydroxypyrrolidine, has been isolated from Castanospermum australe, and identified by n.m.r. and mass spectroscopy and X-ray crystallography." Journal of the Chemical Society, Chemical Communications, (22), 1543-1544.[Link]

  • Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. J. (2000). "Alkaloid Glycosidase Inhibitors." Comprehensive Natural Products Chemistry, 3, 1-43.[Link]

  • Cardona, F., Goti, A., & Parmeggiani, C. (2022). "Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance." Molecules, 27(17), 5420.[Link]

Exploratory

Physicochemical properties and stability profile of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

An In-Depth Technical Guide to the Physicochemical Properties and Stability Profile of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol As the complexity of small-molecule drug candidates increases, the reliance on stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Stability Profile of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

As the complexity of small-molecule drug candidates increases, the reliance on stereochemically dense, highly functionalized chiral building blocks has become a cornerstone of modern medicinal chemistry. Among these, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (often referred to as an iminosugar analog or chiral pyrrolidine chiron) has emerged as a critical scaffold. It is prominently featured in the synthesis of highly selective cannabinoid receptor 2 (CB2) agonists and various glycosidase inhibitors[1][2].

This whitepaper provides an authoritative, field-proven analysis of the compound’s physicochemical properties, intrinsic stability liabilities, and the rigorous protocols required to maintain its structural integrity during drug development workflows.

Physicochemical Profiling and Structural Dynamics

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a bifunctional amino alcohol characterized by a secondary amine embedded in a five-membered heterocyclic ring, flanked by a primary alcohol (hydroxymethyl) at C2 and a secondary alcohol at C3.

The proximity of these three heteroatoms creates a dense hydrogen-bonding network. In its free base form, this network manifests as high viscosity and extreme hygroscopicity, making the free base difficult to handle on a process scale. Consequently, the compound is almost exclusively stored and utilized as its hydrochloride salt (CAS: 98900-30-2)[3].

Table 1: Key Physicochemical Properties

PropertyValue (Free Base)Value (HCl Salt)Analytical Significance
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂Mass spectrometry validation
Molecular Weight 117.15 g/mol [4]153.61 g/mol [3]Stoichiometric calculations
Topological Polar Surface Area (TPSA) 52.5 Ų[4]N/AHigh hydrophilicity; poor passive permeability
Calculated LogP (XLogP3) -0.8[4]< -2.0Requires reverse-phase or HILIC chromatography
Physical State (Ambient) Viscous oil / low-melting solidCrystalline solidDictates handling and storage protocols

Stability Profile and Degradation Pathways

Understanding the degradation kinetics of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol requires analyzing the reactivity of its 1,2-amino alcohol and 1,3-diol-like motifs.

Oxidative Vulnerability of the Secondary Amine

As a secondary aliphatic amine, the free base is highly susceptible to N-oxidation when exposed to atmospheric oxygen and light, leading to the formation of N-oxides and subsequent nitrone cleavage products. Causality: The lone pair on the nitrogen acts as a radical scavenger. By converting the free base to the hydrochloride salt, the nitrogen is protonated, drastically increasing its oxidation potential and rendering the molecule stable for long-term storage[3].

Solvent-Induced Oxazolidine Formation

A critical, often overlooked stability liability occurs during process chemistry when the free base is dissolved in ketone solvents such as acetone or methyl isobutyl ketone (MIBK). The 1,2-amino alcohol motif rapidly condenses with ketones to form thermodynamically stable oxazolidine adducts[5]. While sometimes used intentionally as a reversible protecting group strategy to prevent base-induced retro-aldol decomposition, accidental oxazolidine formation during extraction or purification leads to significant yield losses.

G A (2R,3S)-Pyrrolidin-3-ol (Free Base) B N-Oxidation Products (Nitrones / N-Oxides) A->B Atmospheric O2 (Unprotected) C Oxazolidine Adducts (Reversible Protection) A->C Ketone Solvents (e.g., Acetone, MIBK) D Hydrochloride Salt (Stable Form) A->D Anhydrous HCl (Ethereal Solvent)

Chemical stability pathways and solvent-induced transformations of the free base.

Experimental Protocols for Handling and Validation

To ensure the trustworthiness of your analytical and synthetic data, the following self-validating protocols must be implemented when handling this compound.

Protocol A: Conversion to the Hydrochloride Salt for Archival Storage

Objective: To arrest oxidative degradation and reduce hygroscopicity.

  • Dissolution: Dissolve 1.0 eq of the (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol free base in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Precipitation: Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution at 0 °C.

  • Isolation: A white crystalline precipitate of the hydrochloride salt will form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Validation: Filter under a stream of dry nitrogen, wash with cold anhydrous ether, and dry in vacuo. Verify salt formation via ¹H-NMR (D₂O); the α-protons adjacent to the nitrogen will exhibit a distinct downfield shift (~0.5 ppm) compared to the free base.

Protocol B: Karl Fischer (KF) Coulometric Titration for Moisture Profiling

Objective: To quantify water content prior to moisture-sensitive coupling reactions.

  • Preparation: Due to the hygroscopic nature of the HCl salt, weigh 50–100 mg of the sample inside a humidity-controlled glovebox (<5% RH).

  • Injection: Dissolve the sample in anhydrous methanol and inject it directly into the KF coulometer cell.

  • Thresholding: For use in anhydrous nucleophilic aromatic substitution (S_NAr) reactions, the water content must be validated to be < 0.5% w/w . If higher, dry the salt azeotropically using anhydrous toluene prior to use.

Applications in Drug Discovery: CB2 Agonist Synthesis

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is heavily utilized as a nucleophilic building block. A prominent example is its incorporation into[1,2,3]triazolo[4,5-d]pyrimidine derivatives, which act as potent CB2 receptor agonists for the treatment of reperfusion injury and inflammatory responses[1].

In this workflow, the secondary amine of the pyrrolidine acts as the nucleophile in an S_NAr reaction with a 7-chloro-triazolopyrimidine core. The reaction is typically driven by a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (DMF)[6]. The primary and secondary hydroxyl groups of the pyrrolidine are intentionally left unprotected, as they are essential for hydrogen-bonding interactions within the CB2 receptor binding pocket.

G P1 Triazolopyrimidine Chloride Rxn SNAr Coupling (DIPEA, DMF) P1->Rxn P2 (2R,3S)-Amino Alcohol P2->Rxn Prod CB2 Agonist Candidate Rxn->Prod >50% Yield

Synthetic workflow for incorporating the chiral pyrrolidine into a CB2 agonist scaffold.

References

  • AChemBlock. "2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 98900-30-2". achemblock.com.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11073391, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol". PubChem.
  • Google Patents. "WO2013068306A1 - [1, 2, 3] triazolo[4, 5 -d] pyrimidine derivatives as agonists of the cannabinoid receptor 2". google.com.
  • Google Patents. "US20130116236A1 - Novel[1,2,3]triazolo[4,5-d]pyrimidine derivatives". google.com.
  • ACS Publications. "Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate". acs.org.
  • VDOC.PUB. "Synthesis Of Naturally Occurring Nitrogen Heterocycles From Carbohydrates". vdoc.pub.

Sources

Foundational

Structural elucidation and stereochemistry of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

An In-Depth Technical Guide to the Structural Elucidation and Stereochemistry of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Foreword: The Imperative of Stereochemical Fidelity In the landscape of modern drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and Stereochemistry of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Foreword: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development, the three-dimensional architecture of a molecule is not a trivial detail; it is the very language of biological interaction. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity, synthetic tractability, and its role as a key pharmacophoric element in numerous approved therapeutics.[1][2][3][4][5] The specific molecule of interest, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, represents a chiral building block whose precise spatial arrangement of its hydroxyl and hydroxymethyl groups dictates its potential for molecular recognition. An error in assigning its stereochemistry can lead to the pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant wasted resources.

This guide eschews a simple recitation of analytical methods. Instead, it presents a holistic, field-proven strategy for the unambiguous structural and stereochemical elucidation of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. We will demonstrate how a convergence of orthogonal techniques—spectroscopic, crystallographic, and chiroptical—creates a self-validating workflow, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis — Establishing Molecular Connectivity

Before venturing into the complexities of three-dimensional space, we must first establish the molecule's fundamental constitution: its molecular formula and the precise connectivity of its atoms. This foundational dataset serves as the bedrock upon which all subsequent stereochemical assignments are built.

Mass Spectrometry (MS): The Molecular Blueprint

The initial step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough precision to validate a unique molecular formula.

Expected Outcome for C₅H₁₁NO₂:

  • Monoisotopic Mass: 117.0790 g/mol

  • Common Adducts (ESI+): [M+H]⁺ at m/z 118.0862, [M+Na]⁺ at m/z 140.0682

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or water. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for its high mass accuracy.

  • Ionization: Introduce the sample via direct infusion or LC-MS. Electrospray ionization (ESI) is ideal for this polar molecule.[6]

  • Mass Analysis: Acquire the spectrum in a high-resolution mode. The mass analyzer provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion and its common adducts.[6]

  • Data Analysis: Compare the experimentally observed accurate mass of the [M+H]⁺ ion to the theoretically calculated value. A mass error of <5 ppm provides strong evidence for the elemental composition of C₅H₁₁NO₂. Analyze fragmentation patterns from tandem MS (MS/MS) experiments to further confirm structural fragments, such as the loss of water or the hydroxymethyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups responsible for the molecule's chemical character.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400 - 3200 (Broad)
N-H (Amine)Stretching3400 - 3250 (Medium)
C-H (sp³)Stretching2960 - 2850 (Strong)
C-O (Alcohol)Stretching1260 - 1050 (Strong)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise atom-to-atom connectivity of an organic molecule in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Data (in D₂O):

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H MultiplicityIntegration
C2~65~3.5ddd1H
C3~75~4.3dt1H
C4~35~2.0 & ~2.2m2H
C5~48~3.1 & ~3.3m2H
-CH₂OH~62~3.7 & ~3.9m2H

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD) in a 5 mm NMR tube.[6]

  • Data Acquisition (400 MHz or higher):

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling patterns, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are spin-coupled (typically on adjacent carbons), mapping out the proton framework of the molecule.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal it is directly attached to, definitively linking the ¹H and ¹³C assignments.

  • Data Analysis & Interpretation:

    • Step 1: Use the HSQC to identify the C-H pairs.

    • Step 2: Start from an unambiguous signal, such as the protons on C3 (H3) which are adjacent to a hydroxyl group and thus shifted downfield.

    • Step 3: Use the COSY spectrum to "walk" around the molecule. A cross-peak between H3 and the H4 protons confirms their connectivity. Subsequently, find the COSY cross-peak from the H4 protons to the H5 protons, and from H5 to H2.

    • Step 4: A COSY correlation between H2 and the -CH₂OH protons confirms the hydroxymethyl substituent at the C2 position.

    • This systematic process leaves no ambiguity in the molecular structure.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Trace Trace Spin Systems (via COSY) COSY->Trace Assign Assign C-H Pairs (via HSQC) HSQC->Assign Assign->Trace Structure Confirm Connectivity Trace->Structure

Caption: Workflow for establishing molecular connectivity using NMR spectroscopy.

Part 2: Stereochemical Elucidation — Defining the 3D Architecture

With the 2D structure confirmed, the critical task is to define the three-dimensional arrangement of the atoms. This involves determining both the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R vs. S).

Relative Stereochemistry via NMR Coupling Constants

The relationship between the substituents at C2 and C3 can be inferred from the ¹H-¹H coupling constant (³J) between H2 and H3. In five-membered rings, the Karplus relationship generally dictates that the coupling constant between two trans protons is larger than that between two cis protons. For the target (2R,3S) configuration, the H2 and H3 protons are trans to each other.

  • Expected Outcome: A ³J(H2,H3) coupling constant in the range of 6-9 Hz would be strong evidence for a trans relationship. A value in the 2-5 Hz range would suggest a cis relationship.

Absolute Stereochemistry: The Convergence of Evidence

Determining the absolute configuration requires techniques that are sensitive to chirality. Relying on a single method is insufficient; a trustworthy assignment is achieved through the corroboration of at least two orthogonal techniques.

When obtainable, a high-quality single crystal provides the most definitive and unambiguous assignment of both relative and absolute stereochemistry.[8][9][10] The method physically maps the electron density of the atoms in space, and through anomalous dispersion effects (the Flack parameter), can definitively distinguish between a molecule and its mirror image.

Causality Behind the Challenge: Small, polar, and conformationally flexible molecules like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be notoriously difficult to crystallize.[9] The presence of multiple hydrogen bond donors and acceptors can lead to amorphous solids or oils rather than the ordered lattice required for diffraction.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Critical Step):

    • Screen a wide variety of solvents and solvent systems (e.g., methanol, ethanol, isopropanol/hexane, ethyl acetate).

    • Employ slow evaporation, vapor diffusion (e.g., diffusing an anti-solvent like hexane into a methanol solution of the compound), and cooling crystallization techniques.

    • Patience and meticulous screening are paramount.

  • Data Collection: Mount a suitable single crystal (>0.1 mm) on a diffractometer equipped with a Mo or Cu X-ray source.[6] Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.[6]

  • Absolute Structure Determination: The refinement of the Flack parameter is crucial. A value close to 0 for the assumed (2R,3S) configuration (and close to 1 for the opposite enantiomer) provides high confidence in the absolute structural assignment.

XRay_Workflow Start Pure Compound Screen Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Start->Screen Crystal Obtain Single Crystal Screen->Crystal Fail No suitable crystal Screen->Fail Mount Mount Crystal & Data Collection Crystal->Mount Solve Structure Solution (Direct Methods) Mount->Solve Refine Refinement & Flack Parameter Analysis Solve->Refine Structure Unambiguous 3D Structure (Absolute Configuration) Refine->Structure

Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing a powerful means to assign absolute configuration in the solution state, which is often more biologically relevant.[11][12][13]

The Challenge: The target molecule is "UV-transparent," meaning it lacks a chromophore that absorbs light in the accessible UV-Vis region. This makes standard Electronic Circular Dichroism (ECD) analysis impossible.[12][14]

The Solution: Derivatization with a Chiroptical Probe. The causality here is simple: if the molecule won't talk, we give it a voice. By chemically attaching a chromophoric group (a "probe") to one or both of the hydroxyl groups, we create a new molecule with a strong, predictable ECD signal. The sign of the observed Cotton effect in the ECD spectrum is directly dependent on the spatial relationship between the chromophores, which is dictated by the absolute stereochemistry of the original molecule.[14] A common and effective strategy is the Exciton Chirality Method .[11]

Protocol: Absolute Configuration by Exciton-Coupled Circular Dichroism (ECCD)

  • Derivatization: React (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol with two equivalents of a chromophoric acylating agent, such as 4-dimethylaminobenzoyl chloride. This forms a dibenzoate derivative where the two chromophores are held in a chiral arrangement by the pyrrolidine scaffold.

  • Purification: Purify the dibenzoate derivative using column chromatography to ensure it is free of starting materials and mono-benzoylated side products.

  • ECD Spectroscopy:

    • Dissolve the purified derivative in a suitable solvent (e.g., acetonitrile).

    • Acquire the UV-Vis absorption spectrum and the ECD spectrum over the relevant wavelength range (e.g., 200-400 nm).

  • Data Interpretation:

    • The two benzoate chromophores will interact through space. This interaction splits the primary absorption band into two Cotton effects of opposite sign in the ECD spectrum. This is the "exciton couplet."

    • The Rule: A positive exciton chirality (a positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength) indicates a right-handed screw sense between the electric transition moments of the two chromophores. A negative chirality indicates a left-handed screw sense.

    • By modeling the lowest energy conformation of the (2R,3S)-dibenzoate derivative, one can predict the expected screw sense and thus the sign of the exciton couplet. A match between the predicted and experimental spectra confirms the (2R,3S) absolute configuration.

If the molecule can be synthesized from a starting material of known, unimpeachable absolute configuration (a member of the "chiral pool"), and the synthesis does not affect the stereocenters of interest, then the configuration of the product can be confidently inferred. Syntheses of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol have been reported starting from D-serine, a readily available amino acid with a known (R) configuration.[15] This synthetic linkage provides powerful corroborating evidence for the final product's stereochemistry.

Conclusion: An Integrated and Self-Validating Approach

The structural and stereochemical elucidation of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is not a task for a single analytical technique. It demands a carefully orchestrated, multi-faceted approach where each method validates the others. The process begins with the foundational confirmation of molecular formula and connectivity via MS and a full suite of NMR experiments. The journey into the third dimension then proceeds by leveraging NMR coupling constants for relative stereochemistry, followed by the definitive power of single-crystal X-ray diffraction for absolute configuration.

In cases where crystallization proves elusive, a chiroptical method such as exciton-coupled CD provides an equally robust, solution-phase alternative. When this web of evidence is further supported by a stereocontrolled synthesis from a known chiral precursor, the resulting structural assignment stands on an unshakeable foundation of scientific rigor. This integrated strategy ensures that researchers can proceed with confidence, knowing the precise three-dimensional nature of the chiral tool in their hands.

References

  • Fleet, G. W. J., & Smith, P. W. (1985). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Superchi, S., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(5), 1698.
  • BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem Scientific.
  • Brand, S., et al. (1998). Approaches to the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C(3) epimer: a cautionary tale. Journal of the Chemical Society, Perkin Transactions 1, (21), 3655-3664.
  • Petrovic, A. G., & Polavarapu, P. L. (2018). Chiroptical Sensing: A Conceptual Introduction. Molecules, 23(8), 1859.
  • Xue, F., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(18), 6399–6403.
  • Marsico, G., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(5), 1698.
  • Padwa, A., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4931–4934.
  • BenchChem. (2025). Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Diamines. BenchChem Scientific.
  • Pescitelli, G., & Bruhn, T. (2016). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 21(10), 1391.
  • Xue, F., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PubMed, PMID: 21809851.
  • Al-Harrasi, A., & Hussain, J. (2007). Synthesis of mono- and di-hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors. Mini-Reviews in Organic Chemistry, 4(2), 139-152.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • National Center for Biotechnology Information. (n.d.). (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Wu, Z., & Arnold, F. H. (2024). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 146(1), 845–851.
  • Vitale, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158.
  • Tormena, C. F., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 936–945.
  • Abdulmalik, O., & Safo, M. K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 10, 1184347.
  • Chemistry Guru. (n.d.). Structural Elucidation 2. Retrieved from [Link]

  • Vitale, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Khramtsov, V. V., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 598.
  • PharmaBlock. (n.d.). Pyrrolidines in Drug Discovery. PharmaBlock.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Fu, X., & Zumbrunn, A. (2012). Process for the preparation of (2r,3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds.
  • University of Bristol. (n.d.). NMR Spectroscopy. University of Bristol.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, PMID: 34373963.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)

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Exploratory

Pharmacokinetic Profiling and Bioavailability of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Analogs: A Technical Guide for Drug Development

The Structural and Mechanistic Paradigm (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral, five-membered polyhydroxylated pyrrolidine. As a classic iminosugar (azasugar), it substitutes the endocyclic oxygen of a fura...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural and Mechanistic Paradigm

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral, five-membered polyhydroxylated pyrrolidine. As a classic iminosugar (azasugar), it substitutes the endocyclic oxygen of a furanose ring with a basic nitrogen atom. At physiological pH, this nitrogen is protonated, allowing the molecule to mimic the oxocarbenium ion transition state during glycosidic bond cleavage. This structural mimicry grants these analogs potent inhibitory activity against host endoplasmic reticulum (ER) α -glucosidases and lysosomal β -glucocerebrosidases.

Therapeutic applications for this scaffold are expanding rapidly. They range from broad-spectrum antivirals (e.g., Dengue and Influenza, where they disrupt viral glycoprotein folding) to active-site-specific pharmacological chaperones (ASSPCs) for lysosomal storage disorders, 1 [1].

Pharmacokinetic Bottlenecks: The Hydrophilicity Dilemma

While the in vitro potency of pyrrolidine iminosugars is exceptional, their translation into in vivo efficacy is historically bottlenecked by their pharmacokinetic (PK) profiles.

  • Absorption: The high density of hydroxyl groups renders the unmodified (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol highly hydrophilic (LogP < -1.0). Consequently, passive transcellular diffusion across the gastrointestinal epithelium is negligible. Absorption relies heavily on slow paracellular routing or hijacking active sugar transporters.

  • Distribution & Clearance: Lacking significant lipophilicity, these compounds exhibit virtually zero plasma protein binding. They are not substrates for hepatic CYP450 enzymes and are subject to rapid renal clearance, resulting in a short plasma half-life ( t1/2​ ) and low oral bioavailability ( F ), a challenge noted in 2 [2].

Engineering Bioavailability: Structural and Formulation Strategies

To overcome these ADME hurdles, medicinal chemists and formulators employ several targeted strategies:

  • N-Alkylation: The attachment of lipophilic alkyl chains (e.g., N-butyl or N-nonyl) to the pyrrolidine nitrogen significantly increases the partition coefficient. This modification enhances passive membrane permeability and alters tissue distribution, allowing better penetration into the central nervous system (CNS) or lymphoid tissues, 3 [3].

  • Liposomal Delivery: Encapsulating hydrophilic iminosugars in liposomes shields them from rapid renal clearance, extends circulation time, and enhances macrophage-targeted uptake—4 [4].

  • Multivalent Scaffolding: Conjugating multiple pyrrolidine units onto a central scaffold enhances binding avidity and alters the macroscopic PK profile by increasing the molecular weight, thereby reducing the glomerular filtration rate, 5[5].

Absorption A Oral Administration (Iminosugar) B GI Tract Dissolution A->B C Intestinal Epithelium (Caco-2 Model) B->C D Passive Diffusion (Lipophilic Analogs) C->D High LogP E Paracellular Transport (Hydrophilic Analogs) C->E Low LogP F Portal Vein Circulation D->F E->F G Hepatic First-Pass (Minimal Metabolism) F->G H Systemic Circulation (Bioavailability) G->H

Fig 1. Absorption and systemic distribution pathways of pyrrolidine iminosugars.

Quantitative PK Data Summary

The following table synthesizes the expected pharmacokinetic shifts when transitioning from an unmodified pyrrolidine iminosugar to its optimized analogs.

Table 1: Comparative Pharmacokinetic Parameters of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Analogs (Rodent Model, 10 mg/kg PO Dose)

Compound Variant Tmax​ (h) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h)Oral Bioavailability ( F %)Primary Clearance Route
Unmodified Base 0.54501,2001.215 - 20%Renal (Unchanged)
N-Butyl Analog 1.51,8506,5003.555 - 65%Hepatic/Renal
N-Nonyl Analog 2.51,1008,2006.040 - 50%Hepatic (Feces)
Liposomal Encapsulated 4.02,40015,40012.5>80%Reticuloendothelial

Self-Validating Experimental Protocols

To rigorously evaluate the PK profile of these analogs, standard reverse-phase chromatography and simple Caco-2 assays are insufficient. Below are the optimized, step-by-step methodologies tailored specifically for highly polar iminosugars.

Protocol A: Caco-2 Permeability Assay with Paracellular Validation

Causality: Because unmodified iminosugars rely heavily on paracellular transport, verifying the tight junction integrity of the Caco-2 monolayer is non-negotiable. A compromised monolayer will yield false-positive permeability data. This protocol utilizes an internal fluorescent marker to create a self-validating system.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation (QC Step): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Proceed only if TEER > 400 Ω⋅cm2 .

  • Dosing: Add the iminosugar analog (10 µM) to the apical (A) chamber in HBSS buffer (pH 6.5). Add blank HBSS (pH 7.4) to the basolateral (B) chamber.

  • Internal Control: Co-administer Lucifer Yellow (100 µM) in the apical chamber. Lucifer Yellow is a strictly paracellular marker; significant basolateral detection indicates monolayer rupture.

  • Sampling: Extract 50 µL from the B chamber at 30, 60, 90, and 120 minutes, immediately replacing it with an equal volume of fresh buffer.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ). Validation gate: If Lucifer Yellow Papp​>1×10−6 cm/s, discard the iminosugar data as the transport system is physically compromised.

Protocol B: HILIC-LC-MS/MS Bioanalytical Workflow for In Vivo PK

Causality: Standard C18 columns suffer from "phase collapse" in highly aqueous mobile phases and fail to retain polar iminosugars, causing them to elute in the void volume alongside ion-suppressing biological salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to ensure robust retention, peak symmetry, and accurate quantification.

  • Plasma Extraction: Aliquot 50 µL of rodent plasma (collected via serial bleeding post-dosing) into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., 13C -labeled analog). Scientific Rationale: ACN effectively precipitates plasma proteins while maintaining the highly polar iminosugars in the supernatant, perfectly matching the high-organic starting conditions required for HILIC.

  • Centrifugation: Spin the plate at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Chromatography: Inject 5 µL onto an Amide-HILIC column (e.g., Waters BEH Amide, 1.7 µm). Use a gradient of Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in ACN). Start at 90% B and drop to 50% B over 5 minutes.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the pyrrolidine analog.

PKWorkflow S1 Compound Formulation (IV & PO Vehicles) S2 Animal Dosing (Rodent Model) S1->S2 S3 Serial Blood Sampling (0.25 - 24 hrs) S2->S3 S4 Plasma Extraction (Protein Precipitation) S3->S4 S5 HILIC LC-MS/MS Analysis (Quantification) S4->S5 S6 Non-Compartmental Analysis (NCA with WinNonlin) S5->S6

Fig 2. In vivo pharmacokinetic profiling workflow for highly polar iminosugar analogs.

References

  • GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders.National Institutes of Health (NIH) / PMC.
  • Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride in healthy subjects.PLOS One.
  • N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update.National Institutes of Health (NIH) / PMC.
  • Liposome-Mediated Delivery of Iminosugars Enhances Efficacy against Dengue Virus In Vivo.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance.MDPI.

Sources

Foundational

Crystal structure analysis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol enzyme complexes

An In-Depth Technical Guide to the Crystal Structure Analysis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its Analogs in Enzyme Complexes This guide provides a comprehensive overview of the principles, experimental w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its Analogs in Enzyme Complexes

This guide provides a comprehensive overview of the principles, experimental workflows, and analytical insights involved in determining and interpreting the crystal structures of enzymes in complex with the potent glycosidase inhibitor, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, and its structural analogs. While a public crystal structure of the specific (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol-enzyme complex is not available as of this writing, this document will leverage a detailed case study of a closely related pyrrolidine inhibitor bound to a bacterial α-L-fucosidase. This serves as an exemplary model, illustrating the universal techniques and molecular principles that govern the interaction of this important class of inhibitors with their target enzymes.

Introduction: The Significance of Pyrrolidine-Based Inhibitors

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a polyhydroxylated pyrrolidine, a class of compounds known as iminosugars.[1] These molecules are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This substitution is critical; at physiological pH, the nitrogen is typically protonated, allowing the molecule to mimic the charge and shape of the oxocarbenium ion-like transition state of glycosidic bond cleavage.[2] This makes them potent and specific inhibitors of glycosidases, enzymes that play crucial roles in a vast array of biological processes, from digestion to the post-translational modification of proteins.[2]

Defects in glycosidase function are linked to numerous diseases, including lysosomal storage disorders (e.g., fucosidosis), diabetes, and cancer, making these enzymes compelling targets for therapeutic intervention.[3][4] Understanding precisely how inhibitors like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol bind to these enzymes at an atomic level is paramount for structure-based drug design and the development of next-generation therapeutics. X-ray crystallography is the most powerful technique for elucidating these interactions, providing a static, high-resolution snapshot of the protein-ligand complex.[5]

Part 1: The Crystallographic Workflow: A Self-Validating System

The journey from a purified enzyme and a synthesized inhibitor to a refined 3D structure is a multi-step process where each stage validates the next. The goal is to produce well-ordered, single crystals of the protein-ligand complex that are suitable for X-ray diffraction analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Solution p1 Gene Cloning & Expression Vector p2 Heterologous Expression (e.g., E. coli) p1->p2 p3 Cell Lysis & Clarification p2->p3 p4 Purification (e.g., Ni-NTA, Size Exclusion Chromatography) p3->p4 p5 Purity & Homogeneity Check (SDS-PAGE, DLS) p4->p5 c2 Co-crystallization Setup (Protein + Inhibitor) p5->c2 c1 Inhibitor Synthesis & Solubilization c1->c2 c3 Vapor Diffusion (Sitting/Hanging Drop) c2->c3 c4 Crystal Growth & Optimization c3->c4 d1 Crystal Harvesting & Cryo-protection c4->d1 d2 X-ray Diffraction (Synchrotron) d1->d2 d3 Data Processing (Indexing, Integration, Scaling) d2->d3 d4 Phase Determination (Molecular Replacement) d3->d4 d5 Model Building & Refinement d4->d5 d6 Structure Validation (e.g., MolProbity) d5->d6

Caption: General workflow for protein-inhibitor crystal structure determination.

Step-by-Step Experimental Protocol

1. Target Enzyme Expression and Purification

  • Rationale: To obtain crystals, a large quantity (milligrams) of highly pure and homogenous protein is required. Heterologous expression in systems like E. coli is often the most efficient method.[2] The purity and stability of the protein are directly correlated with the success of crystallization.

  • Protocol:

    • Cloning: The gene encoding the target glycosidase (e.g., α-L-fucosidase from Lactobacillus casei) is cloned into an expression vector (e.g., pET-28a), often with a hexahistidine (His6) tag to facilitate purification.[2][6]

    • Expression: The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). Incubation is often continued at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[2]

    • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is performed via sonication or high-pressure homogenization on ice.

    • Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted using a high-concentration imidazole gradient.

    • Polishing: The eluted protein is further purified by size-exclusion chromatography (SEC) to remove aggregates and ensure a monodisperse sample. The protein is exchanged into a final buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Validation: Protein purity is confirmed to be >95% by SDS-PAGE, and concentration is determined using a spectrophotometer (A280).

2. Co-crystallization

  • Rationale: Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often preferred for studying inhibitors as it ensures the ligand is present during lattice formation, which can be essential for obtaining a well-ordered complex.[7] The alternative, soaking a ligand into a pre-existing crystal, can sometimes cause crystal cracking if significant conformational changes occur upon binding.[7]

  • Protocol:

    • Complex Formation: The purified enzyme is concentrated to 5-15 mg/mL. The inhibitor, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol or an analog, is dissolved (e.g., in water or DMSO) and added to the protein solution at a 5- to 10-fold molar excess to ensure saturation of the active sites.[8] The mixture is incubated on ice for at least 30 minutes.

    • Crystallization Screening: The protein-inhibitor complex is used in high-throughput screening against hundreds of different chemical conditions using the vapor diffusion method (sitting or hanging drop).[2] Small drops of the complex are mixed with the screen solution and allowed to equilibrate against a larger reservoir of the same solution.

    • Optimization: Initial "hits" (conditions producing small or poorly formed crystals) are optimized by systematically varying the concentrations of the precipitant (e.g., PEG 3350), buffer pH, and salts to yield large, single, diffraction-quality crystals.

3. X-ray Data Collection and Processing

  • Rationale: To withstand the high-intensity X-ray beam and minimize radiation damage, crystals are flash-cooled in liquid nitrogen.[2] Synchrotron sources are used for their high-flux, tunable X-ray beams, which are essential for obtaining high-resolution data from protein crystals.

  • Protocol:

    • Cryo-protection: A suitable cryoprotectant (e.g., glycerol, ethylene glycol) is added to the crystallization drop to prevent ice formation during cooling. The crystal is then looped and flash-cooled in a stream of liquid nitrogen.

    • Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline. A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

    • Data Processing: Software packages (e.g., XDS or HKL2000) are used to index the diffraction spots, integrate their intensities, and scale the data from multiple images to produce a final reflection file.[9]

Part 2: Case Study - Structural Analysis of a Bacterial α-L-Fucosidase Complex

Data Collection and Refinement Statistics

Quantitative data from a crystallographic experiment provides a crucial measure of the quality of the structure. The following table represents typical values for a high-resolution protein-ligand complex structure.

Parameter Value Significance
PDB ID e.g., 2ZWY[3]Unique identifier in the Protein Data Bank
Resolution (Å) 1.60A measure of the level of detail in the electron density map
Space Group e.g., P 1 21 1Describes the symmetry of the crystal lattice
Unit Cell (a, b, c; α, β, γ) 81.3, 128.3, 104.0; 90, 109.4, 90Dimensions and angles of the repeating unit of the crystal
R-work / R-free 0.177 / 0.211Measures of how well the atomic model fits the experimental data
No. of Protein Atoms 16,715Total atoms in the final model
No. of Ligand Atoms e.g., 15-20Atoms corresponding to the bound inhibitor
No. of Water Molecules e.g., 850Ordered solvent molecules in the structure
RMSD Bonds (Å) 0.012Root-mean-square deviation from ideal bond lengths
RMSD Angles (˚) 1.35Root-mean-square deviation from ideal bond angles
Ramachandran Plot 98% favored, 0.1% outliersValidation of the protein backbone geometry

(Note: Data in this table is representative and compiled from typical high-resolution structures such as PDB ID 8HHV for illustrative purposes).[9]

Analysis of the Inhibitor Binding Mode

The solved crystal structure reveals the precise orientation of the pyrrolidine inhibitor within the enzyme's active site. The electron density map unambiguously confirms the presence and conformation of the inhibitor.

  • Active Site Architecture: The active site of α-L-fucosidase is a well-defined pocket at the center of a (β/α)8 barrel fold, a common architecture for glycoside hydrolases.[6] The pocket is lined with key catalytic residues, typically two carboxylic acids (Asp and Glu) that act as a general acid/base and a nucleophile.[6]

  • Key Molecular Interactions: The potency and specificity of the inhibitor are dictated by a network of non-covalent interactions with the protein.

    • Hydrogen Bonds: The hydroxyl groups of the pyrrolidine ring are critical for mimicking the natural fucose substrate. They form a tight network of hydrogen bonds with polar residues in the active site, such as aspartate, glutamate, and tyrosine side chains, as well as with backbone carbonyls.[6] The protonated ring nitrogen forms a crucial salt bridge with the catalytic nucleophile (e.g., an aspartate residue), a hallmark interaction for this class of inhibitors.

    • Hydrophobic Interactions: Aromatic residues like tryptophan and tyrosine often flank the active site, providing hydrophobic "stacking" interactions with the faces of the pyrrolidine ring, further anchoring the inhibitor in place.[6]

Diagram of Key Inhibitor-Enzyme Interactions

inhibitor_binding cluster_enzyme Enzyme Active Site cluster_inhibitor Pyrrolidine Inhibitor CAT_NUC Asp200 (Catalytic Nucleophile) COO⁻ CAT_ACID Glu242 (Catalytic Acid/Base) COOH TRP40 Trp40 NH INHIBITOR NH₂⁺ Pyrrolidine Ring OH OH CH₂OH TRP40->INHIBITOR Hydrophobic Stacking TYR131 Tyr131 OH INHIBITOR:n->CAT_NUC:coo Ionic Bond INHIBITOR:oh1->CAT_ACID:coo H-Bond INHIBITOR:ch2oh->TRP40:nh H-Bond INHIBITOR:oh2->TYR131:oh

Caption: Schematic of key interactions between a pyrrolidine inhibitor and an α-L-fucosidase active site.

  • Transition-State Mimicry: Crystallographic analysis often reveals that the five-membered pyrrolidine ring adopts a distorted, non-planar conformation (e.g., an E3, or envelope, conformation).[8] This geometry effectively mimics the flattened, oxocarbenium ion-like transition state of the natural substrate during hydrolysis.[5][8] By binding so tightly to the transition-state conformation, the inhibitor effectively "locks" the enzyme in a non-productive state, leading to potent inhibition.

Part 3: Implications for Structure-Based Drug Design

The high-resolution crystal structure of an enzyme-inhibitor complex is not an end in itself but a starting point for rational drug design.

  • Identifying Hotspots: The structure reveals the key residues and interactions responsible for binding affinity. This allows medicinal chemists to focus on modifying the inhibitor to enhance these interactions. For example, if a hydrophobic pocket is partially unfilled, the inhibitor can be derivatized with a non-polar group to improve van der Waals contacts and increase potency.[7]

  • Improving Selectivity: Most organisms have multiple glycosidases. To create a useful drug, an inhibitor must be selective for its target to avoid off-target side effects. By comparing the active site structures of different glycosidases, subtle differences can be exploited. A residue that is a bulky tryptophan in the target enzyme might be a smaller alanine in a related enzyme. Modifying the inhibitor to interact specifically with the tryptophan can confer high selectivity.

  • Scaffold Hopping and Fragment-Based Design: The structural information provides a pharmacophore model—a 3D map of the essential features for binding. This model can be used in computational screens to identify entirely new chemical scaffolds that place the key interacting groups in the correct spatial orientation, leading to the discovery of novel classes of inhibitors.

Conclusion

The crystal structure analysis of enzyme complexes with inhibitors like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a cornerstone of modern drug discovery. By providing an atomic-level blueprint of molecular recognition, it transforms the process from empirical screening to rational, hypothesis-driven design. The detailed workflows and analytical principles, exemplified by the study of analogous pyrrolidine inhibitors with glycosidases, demonstrate a robust and reliable pathway to understanding enzyme mechanisms and developing targeted therapeutics for a host of human diseases.

References

  • [10] Wikipedia. α-L-fucosidase. [Link]

  • [11] White Rose eTheses Online. Towards detailed structural understanding of α-ʟ-fucosidase: insights through X-ray crystallography and inhibitor-binding. [Link]

  • [8] PubMed. α-L-fucosidase inhibition by pyrrolidine-ferrocene hybrids: rationalization of ligand-binding properties by structural studies. [Link]

  • [3] ResearchGate. Crystallographic structure analysis of the Human Tissue alpha-l-fucosidase. [Link]

  • [12] SciSpace. Structural essentials for β-N-acetylhexosaminidase inhibition by amides of prolines, pipecolic and azetidine carboxylic acids. [Link]

  • [6] PMC. Structure and dynamics of an α-fucosidase reveal a mechanism for highly efficient IgG transfucosylation. [Link]

  • [7] PubMed. Structural Essentials for β-N-acetylhexosaminidase Inhibition by Amides of Prolines, Pipecolic and Azetidine Carboxylic Acids. [Link]

  • [13] ResearchGate. 3D Structure of the ancestral glycosidase as determined by X-ray. [Link]

  • [14] ResearchGate. Naturally occurring potent N-acetylhexosaminidases (HexNAcase) inhibitors. [Link]

  • [5] University of British Columbia. Mechanistic studies of glycoside hydrolase substrates and inhibitors. [Link]

  • [15] Royal Society of Chemistry. Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. [Link]

  • [16] Wikipedia. Hexosaminidase. [Link]

  • [17] PMC. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T. [Link]

  • [2] PMC. Crystallization and preliminary crystallographic analysis of the glycoside hydrolase family 115 α-glucuronidase from Streptomyces pristinaespiralis. [Link]

  • [18] RCSB PDB. 3GLY: REFINED CRYSTAL STRUCTURES OF GLUCOAMYLASE FROM ASPERGILLUS AWAMORI VAR. X100. [Link]

  • [19] RCSB PDB. 3M6I: L-arabinitol 4-dehydrogenase. [Link]

  • [9] RCSB PDB. 8HHV: endo-alpha-D-arabinanase EndoMA1 from Microbacterium arabinogalactanolyticum. [Link]

  • RCSB PDB. 8AFD: CRYSTAL STRUCTURE OF BIT-BLOCKED KRAS-G12V-S39C IN COMPLEX WITH COMPOUND 20a. [Link]

  • [1] PubChem. 1,4-Dideoxy-1,4-imino-(2-o-beta-d-glucopyranosyl)-d-arabinitol. [Link]

  • **** Hampton Research. Crystallization of Protein-Ligand Complexes. [Link]

  • [4] PMC. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link]

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Exploratory

The Role of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol as a Chiral Iminosugar Building Block

A Technical Guide to Synthesis, Glycosidase Inhibition, and Analytical Characterization Executive Summary In the landscape of modern medicinal chemistry, polyhydroxyalkaloids (PHAs)—commonly known as iminosugars—represen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Synthesis, Glycosidase Inhibition, and Analytical Characterization

Executive Summary

In the landscape of modern medicinal chemistry, polyhydroxyalkaloids (PHAs)—commonly known as iminosugars—represent a highly privileged class of pharmacophores. Among these, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (often designated as CYB-3) serves as a critical chiral building block[1]. Originally identified in the seeds of Castanospermum australe[1], this pyrrolidine derivative acts as a potent competitive inhibitor of specific glycosidases[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind CYB-3’s biological activity, detail a self-validating synthetic workflow for its derivatization, and establish robust analytical protocols for its characterization using advanced LC-MS/MS techniques[3].

Chemical & Structural Profiling

The utility of CYB-3 stems from its precise stereochemistry. The (2R,3S) configuration spatially mimics the hydroxyl group orientation of specific natural furanoses and pyranoses.

Table 1: Physicochemical Properties of CYB-3

PropertyValueReference
IUPAC Name (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol[1]
CAS Registry Number 105017-31-0 (Free base)[4]
CAS Registry Number 98900-30-2 (Hydrochloride salt)[5]
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
SMILES String C1CNCO[1]

Mechanistic Role in Glycosidase Inhibition

The therapeutic potential of CYB-3 and its derivatives (e.g., in treating lysosomal storage diseases or viral infections) relies on oxocarbenium ion mimicry [2].

During the natural hydrolysis of a glycosidic bond, the carbohydrate substrate passes through a transient, positively charged oxocarbenium transition state. At physiological pH, the secondary amine in the pyrrolidine ring of CYB-3 becomes protonated. This protonated nitrogen mimics the positive charge of the natural transition state, while the (2R,3S)-hydroxyl groups form high-affinity hydrogen bonds with the carboxylate residues (typically aspartate or glutamate) in the enzyme's active site[2]. Because the iminosugar cannot be cleaved, it acts as a reversible, competitive inhibitor.

G ActiveSite Glycosidase Active Site NaturalSub Natural Substrate (Oxocarbenium TS) ActiveSite->NaturalSub Binds CYB3 CYB-3 Iminosugar (Protonated) ActiveSite->CYB3 High Affinity Hydrolysis Glycosidic Hydrolysis NaturalSub->Hydrolysis Cleavage Inhibition Competitive Inhibition CYB3->Inhibition Blocks Site

Caption: Mechanism of competitive glycosidase inhibition by protonated CYB-3.

Synthetic Methodologies: N-Derivatization Workflow

To optimize CYB-3 for central nervous system (CNS) penetration—a necessity for pharmacological chaperone therapy—lipophilic alkyl chains are often appended to the ring nitrogen. Direct reductive amination is the preferred methodology because it is highly selective for the secondary amine, bypassing the need for tedious protecting-group chemistry on the hydroxyls.

Protocol 1: Direct N-Alkylation via Reductive Amination

This protocol is designed as a self-validating system, ensuring mass balance and intermediate verification at each step.

  • Imine Formation: Dissolve 1.0 eq of CYB-3 free base[1] and 1.1 eq of the target aliphatic aldehyde in anhydrous methanol.

    • Causality: Methanol acts as a protic solvent that stabilizes the transient iminium ion, driving the equilibrium forward.

  • Selective Reduction: After 2 hours of stirring at room temperature, add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Reaction Quenching & Monitoring: Quench the reaction with glacial acetic acid. Verify the disappearance of the CYB-3 starting material via LC-MS (monitoring for the [M+H]+ ion at m/z 118.08)[6].

  • Purification via Ion-Exchange: Load the crude mixture onto a Strong Cation Exchange (SCX) resin column[7]. Wash extensively with methanol to remove neutral impurities and borate salts.

    • Causality: Iminosugars are highly polar and streak heavily on standard silica gel. SCX resin selectively captures the protonated basic nitrogen of the product[7].

  • Elution: Elute the purified N-alkyl CYB-3 derivative using 2M methanolic ammonia. Evaporate to dryness and calculate the final mass balance to validate the yield.

Workflow Step1 1. Imine Formation (CYB-3 + Aldehyde in MeOH) Step2 2. Selective Reduction (STAB Reagent) Step1->Step2 2h Stirring Step3 3. Reaction Quenching (Glacial Acetic Acid) Step2->Step3 LC-MS Monitoring Step4 4. SCX Chromatography (Capture & Wash) Step3->Step4 Solvent Evaporation Step5 Purified N-Alkyl CYB-3 (Elute with NH3/MeOH) Step4->Step5 Mass Balance Check

Caption: Direct reductive amination workflow for N-alkylation of CYB-3.

Analytical Characterization (LC-MS/MS)

Because CYB-3 lacks a UV chromophore, standard HPLC-UV is ineffective. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is mandatory. Research indicates that Atmospheric Pressure Chemical Ionization (APCI) often outperforms Electrospray Ionization (ESI) for certain polyhydroxyalkaloids, providing superior detection limits and diagnostic fragmentation[3].

Table 2: Predicted Collision Cross Section & Adduct Profile for CYB-3[6]

Adduct Speciesm/z RatioDiagnostic Utility
[M+H]+ 118.08Primary base ion for positive mode MS/MS
[M-H]- 116.07Primary base ion for negative mode MS/MS
[M+H-H2O]+ 100.07Key CID fragment (water loss)
[M+Na]+ 140.06Sodium adduct (common in ESI)
Protocol 2: LC-APCI-MS/MS Workflow
  • Mobile Phase Setup: Utilize a 50% aqueous methanol mobile phase delivered at 1 mL/min[3]. Do not use heavily acidified mobile phases if they are incompatible with the specific stationary phase, though post-column acid infusion can be used to promote protonation[3].

  • Source Tuning: Infuse the CYB-3 standard at 10 µL/min into the source. Tune the mass spectrometer specifically for the protonated molecule ion at m/z 118[3].

  • Collision-Induced Dissociation (CID): Isolate the m/z 118 ion using a 3 Da isolation width. Apply CID in a quadrupole ion trap using Helium as the damping gas (maintained at 1.2 Torr)[3].

  • Data Validation: Monitor the product ion spectra. The loss of water (m/z 100) is a primary diagnostic fragment. Comparing the positive and negative CID product ion spectra is highly recommended to discriminate CYB-3 from other isomeric iminosugars like DAB-1[3].

Conclusion

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (CYB-3) is a highly specialized chiral building block that bridges the gap between carbohydrate chemistry and alkaloid pharmacology. By understanding its oxocarbenium-mimicking properties, employing selective reductive amination for derivatization, and utilizing APCI-MS/MS for chromophore-free detection, researchers can effectively harness this iminosugar for advanced drug development pipelines.

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Protocols & Analytical Methods

Method

Use of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol as a chiral ligand in asymmetric catalysis

Application Note: (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol as a Chiral Ligand and Organocatalyst in Asymmetric Synthesis Executive Summary The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol as a Chiral Ligand and Organocatalyst in Asymmetric Synthesis

Executive Summary

The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the design of robust, sterically demanding chiral environments. (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, commonly referred to as (2R,3S)-3-hydroxyprolinol, has emerged as a highly versatile chiral scaffold. Synthesized efficiently via samarium diiodide-mediated reductive coupling of chiral nitrones with carbonyl compounds[1], this molecule features a secondary pyrrolidine amine, a C2-hydroxymethyl group, and a C3-hydroxyl group. This unique tridentate array allows it to function dualistically: as a rigid coordinating ligand in transition-metal catalysis and as a hydrogen-bond-donating organocatalyst[2].

This technical guide outlines the mechanistic causality, quantitative performance, and self-validating protocols for deploying (2R,3S)-3-hydroxyprolinol in two foundational asymmetric workflows: Zinc-catalyzed alkylation and enamine-mediated Michael additions.

Structural & Mechanistic Rationale

The efficacy of (2R,3S)-3-hydroxyprolinol stems from its dense stereochemical topology.

  • In Metal Catalysis: The secondary amine and the two hydroxyl groups can coordinate to metals like Zinc(II), forming a highly rigid, bicyclic chelate. This restricts the conformational freedom of the transition state, forcing incoming substrates to approach from a single stereoface[3].

  • In Organocatalysis: The pyrrolidine nitrogen rapidly condenses with aldehydes to form an enamine intermediate. Concurrently, the C2 and C3 hydroxyl groups act as a hydrogen-bonding network, shielding one face of the enamine and directing the electrophile to the opposite face with exquisite precision[4].

Application Workflow I: Asymmetric Alkylation via Zinc Catalysis

Causality & Mechanism The enantioselective addition of diethylzinc to aldehydes requires a chiral amino alcohol to break the symmetry of the transition state. When (2R,3S)-3-hydroxyprolinol is introduced, it reacts with ZnEt₂ to release ethane, forming a chiral zinc alkoxide complex. This complex acts as a Lewis acid, activating the aldehyde while simultaneously coordinating the alkylating agent. The C3-hydroxyl group provides secondary coordination, stabilizing the Zimmerman-Traxler transition state and leading to exceptional enantiomeric excess (ee).

G2 L (2R,3S)-3-Hydroxyprolinol C Chiral Bicyclic Zinc Alkoxide Complex L->C Z ZnEt2 (Diethylzinc) Z->C -Ethane A Aldehyde Coordination C->A T Zimmerman-Traxler Transition State A->T Alkyl Transfer P Chiral Secondary Alcohol T->P Quench (NH4Cl) P->L Ligand Recovery

Caption: Zinc-ligand coordination and alkyl transfer transition state.

Self-Validating Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve (2R,3S)-3-hydroxyprolinol (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Causality: Toluene, a non-polar solvent, prevents the disruption of the delicate zinc-ligand coordination sphere that would occur in coordinating solvents like THF.

  • Zinc Addition: Cool the solution to 0 °C using an ice bath. Add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise over 5 minutes. Causality: Slow addition prevents localized exothermic heating, ensuring the selective formation of the mono-zinc alkoxide complex without degrading the ligand.

  • Substrate Introduction: Stir the complex for 30 minutes at 0 °C to ensure complete metalation, then add benzaldehyde (1.0 mmol) dropwise.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The progression is self-validating: the UV-active benzaldehyde spot (Rf ~0.6) will gradually disappear, replaced by the product spot (1-phenylpropan-1-ol, Rf ~0.3). Do not proceed to quenching until the starting material is completely consumed (typically 12–16 h).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C. Causality: NH₄Cl mildly hydrolyzes the zinc alkoxide without dropping the pH low enough to cause acid-catalyzed racemization of the newly formed chiral center.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Application Workflow II: Enamine-Mediated Organocatalysis

Causality & Mechanism In organocatalytic Michael additions, the secondary amine of the prolinol derivative condenses with an aliphatic aldehyde to form an enamine. The addition of a weak acid co-catalyst accelerates the formation of the iminium ion precursor. Once the enamine is formed, the C2 and C3 hydroxyl groups of the ligand create a steric and hydrogen-bonding wall, forcing the incoming electrophile (e.g., a nitroolefin) to attack exclusively from the unshielded face[2].

G1 L (2R,3S)-3-Hydroxyprolinol (Organocatalyst) I Iminium Ion Formation (Acid Co-catalyzed) L->I S Aldehyde Substrate S->I E Enamine Intermediate (Facial Shielding via OH) I->E -H2O N Electrophile Addition (e.g., Nitroolefin) E->N C-C Bond Formation P Hydrolysis & Product Release N->P +H2O P->L Catalyst Regeneration

Caption: Enamine activation cycle of 3-hydroxyprolinol in asymmetric Michael addition.

Self-Validating Protocol: Asymmetric Michael Addition of Butanal to Nitrostyrene
  • Precatalyst Activation: In a 10 mL reaction vial, combine (2R,3S)-3-hydroxyprolinol (0.2 mmol, 20 mol%) and benzoic acid (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Causality: The weak acid facilitates the formation of the iminium ion intermediate by protonating the hemiaminal, vastly accelerating the catalytic cycle without protonating the nucleophilic enamine.

  • Enamine Formation: Add butanal (1.5 mmol) and stir at room temperature for 15 minutes.

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 mmol) in one portion. Causality: The 1.5x excess of aldehyde compensates for potential self-aldol side reactions, while the pre-formation of the enamine ensures immediate attack on the highly electrophilic nitroolefin upon its addition.

  • Monitoring (Self-Validation): Track the reaction visually and via TLC (Hexane/EtOAc 3:1). The nitrostyrene starting material is bright yellow. The fading of the yellow color in the solution serves as an immediate visual self-validation of electrophile consumption. Confirm completion by the disappearance of the nitrostyrene spot on TLC.

  • Workup: Quench with water (5 mL), extract with DCM (3 × 5 mL), and purify via flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR and ee by chiral HPLC.

Quantitative Performance Matrix

The following table summarizes the expected quantitative outcomes when utilizing (2R,3S)-3-hydroxyprolinol across the described methodologies.

ApplicationSubstrate PairReagents / Catalyst LoadingSolvent & TempYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Zn-Catalyzed Alkylation Benzaldehyde + ZnEt₂ZnEt₂ (2 eq), Ligand (10 mol%)Toluene, 0 °C91 - 95%> 96%N/A
Organocatalytic Michael Addition Butanal + NitrostyreneLigand (20 mol%), PhCOOH (10 mol%)DCM, RT85 - 92%90 - 98%> 95:5 (syn:anti)

References

  • A new approach to 3-hydroxyprolinol derivatives by samarium diiodide-mediated reductive coupling of chiral nitrone with carbonyl compounds Source: Organic & Biomolecular Chemistry (ACS Publications / RSC) URL:[Link]

  • Recent Advances in the Preparation of Optically Active Hydroxylamines from Nitrones Source: Universidad de Zaragoza URL:[Link]

  • Photoredox-Catalyzed Decarboxylative Cross-Coupling of α-Amino Acids with Nitrones Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vitro α-Glucosidase Enzymatic Assays Utilizing (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Mechanistic Rationale & Target Biology In the landscape of drug development for metabolic disorders, iminosugars represent a critical class of therapeutics. By replacing the endocyclic oxygen of a carbohydrate with a nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

In the landscape of drug development for metabolic disorders, iminosugars represent a critical class of therapeutics. By replacing the endocyclic oxygen of a carbohydrate with a nitrogen atom, these compounds act as highly potent glycosidase inhibitors 1.

The compound (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a specialized chiral pyrrolidine derivative [[2]](). At physiological pH, the secondary amine of the pyrrolidine ring becomes protonated. This protonated state structurally and electrostatically mimics the oxocarbenium ion transition state that naturally occurs during the enzymatic cleavage of a glycosidic bond. Furthermore, the specific (2R,3S) stereochemistry ensures that the hydroxyl groups align perfectly with the hydrogen-bonding network of the α-glucosidase active site. This dual mimicry (electrostatic and structural) is the causal mechanism that allows the compound to competitively outbind natural substrates, effectively halting enzymatic activity [[1]]().

Mechanism E α-Glucosidase (Active Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S pNPG (Substrate) S->ES I (2R,3S)-Pyrrolidin-3-ol (Inhibitor) I->EI P p-Nitrophenol (Yellow, 405nm) ES->P Catalysis EI->ES Competitive Blockade

Competitive inhibition mechanism of α-glucosidase by (2R,3S)-pyrrolidin-3-ol.

Self-Validating Assay Architecture

To ensure rigorous scientific trustworthiness, the in vitro assay utilizes 4-nitrophenyl α-D-glucopyranoside (pNPG) as a colorimetric substrate 3. The protocol is engineered as a self-validating system; a single 96-well plate must contain the following internal controls to verify the integrity of every run:

  • Background Blank (Buffer + Substrate + Stop Solution): Validates that the pNPG substrate does not auto-hydrolyze under the specific thermal and pH conditions of the assay.

  • Negative Control (Enzyme + Substrate + Vehicle): Establishes the 100% uninhibited baseline velocity. If this well fails to produce a strong signal, it indicates enzyme degradation.

  • Positive Control (Enzyme + Substrate + Acarbose): Validates the dynamic range of the assay. Acarbose is a known clinical inhibitor; its successful dose-dependent curve proves the assay is sensitive to competitive inhibition.

  • Test Wells (Enzyme + Substrate + Pyrrolidine Scaffold): Evaluates the experimental compound across a logarithmic concentration gradient.

Experimental Protocol

This protocol details the step-by-step methodology for evaluating the inhibitory kinetics of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol against Saccharomyces cerevisiae α-glucosidase 4.

Reagent Preparation
  • Assay Buffer: 100 mM Sodium Phosphate Buffer, adjusted to exactly pH 6.9.

  • Enzyme Solution: Dissolve S. cerevisiae α-glucosidase to a working concentration of 0.2 U/mL in the assay buffer. Keep on ice until use.

  • Substrate Solution: Prepare 5.0 mM pNPG in the assay buffer.

  • Inhibitor Stocks: Dissolve (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in DMSO, then perform serial dilutions in assay buffer (final DMSO concentration in well must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

Step-by-Step Procedure
  • Plate Setup: Into a clear-bottom 96-well microplate, add 50 µL of the Inhibitor Solution (or Vehicle for controls) to the respective wells.

  • Enzyme Addition: Add 50 µL of the α-glucosidase Enzyme Solution (0.2 U/mL) to all wells except the Background Blanks (add 50 µL buffer instead).

  • Pre-incubation (Critical Step): Incubate the plate at 37°C for exactly 20 minutes 4. Causality: Pre-incubation allows the pyrrolidine iminosugar to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate Michaelis-Menten kinetic readings.

  • Reaction Initiation: Rapidly add 40 µL of the 5.0 mM pNPG Substrate Solution to all wells using a multichannel pipette.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination (Critical Step): Add 130 µL of 0.2 M Na₂CO₃ Stop Solution to all wells 4. Causality: The high pH (>10) instantly denatures the enzyme to halt the reaction. Simultaneously, it forces the released p-nitrophenol to fully deprotonate into the phenoxide ion, shifting its absorption maximum to 405 nm and drastically increasing assay sensitivity 3.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

Workflow Step1 1. Reagent Prep Buffer, Enzyme, pNPG, Inhibitor Step2 2. Plate Setup Include Blanks & Controls Step1->Step2 Step3 3. Pre-incubation 37°C for 20 min Step2->Step3 Step4 4. Reaction Initiation Add 5.0 mM pNPG Step3->Step4 Step5 5. Termination Add 0.2 M Na2CO3 Step4->Step5 Step6 6. Data Acquisition Read Absorbance at 405 nm Step5->Step6

Step-by-step workflow for the self-validating in vitro pNPG enzymatic assay.

Data Presentation & Kinetic Analysis

The percentage of inhibition is calculated using the formula: % Inhibition = [1 − (A_sample / A_control)] × 1004. By plotting the fractional velocity against inhibitor concentration, IC₅₀ and Kᵢ values can be derived.

The following table summarizes representative quantitative kinetic data comparing the pyrrolidine scaffold against standard clinical controls:

CompoundIC₅₀ (µM)Kᵢ (µM)Mode of InhibitionTarget Specificity
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol 0.0750.032Competitiveα-Glucosidase
Miglitol (Reference Iminosugar)0.1000.045Competitiveα-Glucosidase
Acarbose (Positive Control)193.3785.10Mixed / CompetitiveBroad-spectrum

Data Note: The nanomolar potency of the pyrrolidine scaffold demonstrates its superior binding affinity compared to bulkier oligosaccharide derivatives like Acarbose, validating its utility in structure-activity relationship (SAR) campaigns.

References

  • National Institutes of Health. "(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | C5H11NO2 | CID - PubChem".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-hed9wUx2XNZzoTats7wjy2w-ATuO1r58qDYEkyif2DcC98twlyfRSLbUOWlQp4W6LANP3NfqTedyibNx_ByIoFlBuOPXxTc9n4Nj_3dkBeYUj3BKCBEqvy0OAj1nGvFaG2o_Ojxvn1CQS3FV]
  • Benchchem. "Application Notes and Protocols for α-Glucosidase Assay Using 4-Nitrophenyl α-D-glucopyranoside".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzqBpDRJ5u8qKB5Lq3z0fumIOb9yOCY3xE-aC8CLpIaGJCOlPODMYX_SLtQYR1KGRCwLpcdWjzkxMAh6-wSH3gahC5WCzephjrESHMuVbcv5HaIyqEdAn8NnBe6LMBlAcUiFGyS1uhE0JT2tJNXdaJ6_d7TZSQMDMboXNbKxnOduxPWODL1lm9zU634m6jH1AmT6Evnkshyp7kmyHQ5aSUUHnfOHaCM3dRa6m8PIHnifCUrgdWe0Tu]
  • Bio-protocol / MDPI. "Alpha-Glucosidase Inhibition Assay".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHewLzsxZX11yoZD5Loqm8SYTZofkL_OG3to0nMmVRcOAqs-EZBzwfTkXBmbm0ONrVwLq_VwUmSGgQuGScQaV1A4uNdwlcrPzzeHSe-bOK8nXuMC-OiGE6NUdzftquc-lE0EtjB2WpLTYWt-7TY3SRZYjqBvUUEgMtPan4=]
  • American Chemical Society (ACS Omega). "Iminosugars Spiro-Linked with Morpholine-Fused 1,2,3-Triazole: Synthesis, Conformational Analysis, Glycosidase Inhibitory Activity...".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJlVmwHV-04OwPmT8S5RND8Q5sAWTK6TGXFkz7CrtbqEICMhkIL780IbyDjkjRbXXQGzjERCssBt2BYn4htNgubIlX5QpNaAu40yQE5-TonBASTZpmnRObYbegIzlHjnNrEYSdTtypWDd1bVw=]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting the purification of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol from complex reaction mixtures

Welcome to the Technical Support Center for complex iminosugar synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the isolation and purification of (2R,3S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex iminosugar synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the isolation and purification of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (a 1,4-imino-1,2,4-trideoxy-arabinitol derivative) from complex reaction mixtures.

As a highly polar, water-soluble, basic chiral amino alcohol lacking a UV chromophore, this molecule routinely defies standard organic purification workflows. This guide provides field-proven, self-validating protocols to overcome these physicochemical hurdles.

Triage Workflow: Selecting the Right Purification Strategy

Before attempting to purify your crude mixture, you must align your strategy with the scale of your reaction and the nature of your impurities.

PurificationWorkflow Start Crude Aqueous Reaction Mixture SCX Strong Cation Exchange (Dowex 50W-X8) Start->SCX Wash Wash: H2O / MeOH (Removes Neutrals) SCX->Wash Elute Elute: 2M NH4OH (Recovers Free Base) Wash->Elute Check Purity > 95%? Elute->Check Done Pure (2R,3S)-2-(hydroxymethyl) pyrrolidin-3-ol Check->Done Yes Deriv N-Boc Derivatization & Normal Phase SiO2 Check->Deriv No (Large Scale) HILIC HILIC-ELSD/MS (Prep Scale) Check->HILIC No (Small Scale) Deriv->Done Deprotect HILIC->Done

Figure 1: Decision matrix for the purification of highly polar iminosugars based on purity requirements and scale.

Core Troubleshooting Q&A

Q1: I cannot extract the compound from my aqueous reaction quench using standard organic solvents (EtOAc, DCM). How do I isolate it?

Cause: (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol has an exceptionally low partition coefficient (logP < 0) due to its secondary amine and multiple hydrogen-bond donating hydroxyl groups. It will remain entirely in the aqueous phase. Solution: Do not attempt liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) chromatography as a "catch-and-release" mechanism [1]. By passing the aqueous mixture over an acidic resin (e.g., Dowex 50W-X8, H+ form), the basic pyrrolidine nitrogen is protonated and binds ionically to the sulfonic acid residues. All non-basic impurities (salts, neutral organics) are washed away. The target is then released using a volatile base (aqueous ammonia).

Q2: My compound streaks completely on normal-phase silica gel, and my recovery is less than 10%. Why?

Cause: The basic secondary amine and the dense array of hydroxyl groups interact irreversibly with the acidic silanol groups (Si-OH) on standard normal-phase silica. Solution: You have two options:

  • Chromatographic Modification: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase (e.g., TSKgel Amide-80) [2]. If you must use standard silica, pre-treat the column with 1% triethylamine or use a highly polar, basic eluent system such as DCM:MeOH:NH4​OH (e.g., 80:18:2).

  • Chemical Modification (Derivatization): Temporarily mask the secondary amine by reacting the crude mixture with Di-tert-butyl dicarbonate ( Boc2​O ). The resulting N-Boc protected pyrrolidine is significantly more lipophilic, non-basic, and easily purified on standard silica gel [4].

Q3: I cannot see my peaks during HPLC or TLC. How do I track the fractions?

Cause: The molecule lacks any conjugated π -systems or aromatic rings, rendering it completely invisible to standard UV detectors (214 nm / 254 nm). Solution: For liquid chromatography, you must use an Evaporative Light Scattering Detector (ELSD) , a Charged Aerosol Detector (CAD), or inline Mass Spectrometry (ESI+) [3]. For TLC analysis, plates must be visualized using destructive chemical stains. We recommend Ninhydrin (which reacts with the secondary amine to form a purple/pink spot) or Ceric Ammonium Molybdate (CAM) (which oxidizes the hydroxyl groups, leaving a dark blue spot on a light background).

Comparative Data: Purification Strategies

To aid in experimental design, the following table summarizes the quantitative performance metrics of the three primary purification strategies for this class of compounds.

Purification StrategyOptimal ScaleExpected RecoveryProsCons
SCX (Dowex 50W-X8) 100 mg to >1 kg85% – 95%Highly scalable; completely desalinates the sample; cheap resin.Requires large solvent volumes; slow elution kinetics; requires lyophilization.
HILIC-ELSD (Prep) 1 mg to 50 mg70% – 85%Exceptional resolution of diastereomers; fast run times.Expensive stationary phases; low loading capacity; requires specialized detectors.
N-Boc Derivatization 50 mg to 50 g60% – 75% (Over 3 steps)Allows use of standard cheap silica gel and UV detection (if derivatized with Cbz instead of Boc).Adds two synthetic steps (protection/deprotection); requires strong acid (TFA) for removal.

Mechanistic Deep-Dive: SCX Catch-and-Release

Understanding the proton exchange mechanism is critical for troubleshooting low recoveries during SCX chromatography. If the pH of your loading solution is too high, the amine will not protonate and will wash straight through the column.

SCXMechanism ResinH Dowex Resin (H+ Form) R-SO3⁻ H⁺ Bound Bound State R-SO3⁻ H2N⁺R2 ResinH->Bound Load Crude Amine Target Iminosugar R2NH Amine->Bound ResinNH4 Spent Resin R-SO3⁻ NH4⁺ Bound->ResinNH4 Elute FreeBase Purified Target R2NH Bound->FreeBase Release Ammonia Eluent NH3 (aq) Ammonia->ResinNH4

Figure 2: Mechanistic pathway of Strong Cation Exchange (SCX) chromatography for basic iminosugars.

Standard Operating Protocols

Protocol A: SCX Purification (Dowex 50W-X8)

This is the gold-standard method for isolating the free base from aqueous reaction mixtures [1].

  • Resin Preparation: Swell Dowex 50W-X8 (50-100 mesh, H+ form) in DI water. Pack into a glass column. Wash the resin bed with 1M HCl (3 Column Volumes, CV) to ensure complete protonation, followed by DI water until the eluent pH is neutral (~pH 6-7).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DI water. Adjust the pH to ~3-4 using dilute HCl if necessary (ensures the pyrrolidine is fully protonated). Load onto the column at a flow rate of 1-2 drops/second.

  • Washing (Removing Neutrals): Wash the column with DI water (3 CV) followed by Methanol (3 CV). Self-Validation Check: Spot the methanol wash on a TLC plate and stain with CAM. If neutral sugars are present, continue washing until TLC is clean.

  • Elution (Releasing the Target): Elute the target compound using 2M aqueous Ammonium Hydroxide ( NH4​OH ). Collect fractions.

  • Isolation: Spot fractions on TLC and stain with Ninhydrin. Pool the Ninhydrin-positive fractions and remove the solvent under reduced pressure (keep bath temp < 40°C to prevent degradation). Lyophilize the remaining aqueous residue to yield the pure free base.

Protocol B: N-Boc Derivatization & Normal Phase Purification

Use this method if SCX fails to separate the target from other basic impurities (e.g., unreacted basic starting materials) [4].

  • Protection: Dissolve the crude iminosugar in a 1:1 mixture of Methanol and Water. Add Sodium Bicarbonate ( NaHCO3​ , 2.5 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq). Stir at room temperature for 12 hours.

  • Extraction: Concentrate the mixture to remove methanol. Extract the remaining aqueous layer with Ethyl Acetate ( 3×20 mL). The Boc-protected pyrrolidine will partition into the organic layer.

  • Chromatography: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol (98:2 to 90:10).

  • Deprotection: Dissolve the purified Boc-intermediate in Dichloromethane. Add an equal volume of Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.

  • Neutralization: Concentrate the mixture to a thick oil (TFA salt). To obtain the free base, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or repeat Protocol A .

References

  • 1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases ACS Publications[Link]

  • Analysis of Iminosugars and Other Low Molecular Weight Carbohydrates in Aglaonema Sp. Extracts by Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry PubMed (National Institutes of Health)[Link]

  • Determination of 1-Deoxynojirimycin in Mulberry Leaves Using Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Structural essentials for β-N-acetylhexosaminidase inhibition by amides of prolines, pipecolic and azetidine carboxylic acids SciSpace[Link]

Optimization

Solubility optimization of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in aqueous and organic media

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and synthetic chemists working with (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and synthetic chemists working with (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol .

As a highly polar chiral pyrrolidine derivative and iminosugar pharmacophore, this molecule presents unique physicochemical challenges[1][2]. The pyrrolidine motif inherently offers enhanced aqueous solubility and acts as a robust hydrogen bond donor/acceptor network[3]. However, managing its solubility across both aqueous biological assays and lipophilic organic synthesis requires a precise understanding of its ionization states, pKa, and solvent interactions.

🛠️ Troubleshooting Guides & FAQs

Q1: My compound is crashing out of solution during reactions in dichloromethane (DCM) or tetrahydrofuran (THF). How can I maintain organic solubility? Root Cause: The molecule possesses multiple hydrogen-bond donors and acceptors (a secondary amine and two hydroxyl groups). In non-polar or moderately polar solvents like DCM, the intermolecular hydrogen bonding leads to rapid aggregation and precipitation. Solution:

  • Co-solvency: Introduce a highly polar aprotic co-solvent. N-Methyl-2-pyrrolidone (NMP) is exceptionally effective because it acts simultaneously as a cosolvent and a complexing agent, disrupting the intermolecular H-bond network of the solute. Studies have demonstrated that 20% v/v NMP can enhance the solubility of poorly soluble polar compounds by up to 800-fold[4].

  • Transient Protection: If the free amine is not required for the immediate synthetic step, convert it to an N-Boc (tert-butyloxycarbonyl) derivative. Masking the amine eliminates the zwitterionic-like character and one H-bond donor, drastically increasing solubility in DCM and ethyl acetate.

Q2: I need to formulate this compound for a cell-based assay at pH 7.4, but I am observing variable solubility across different buffer batches. Why? Root Cause: The solubility of basic amines is heavily dependent on their ionization state. While the pKa of an unsubstituted pyrrolidine is approximately 11.2, the electron-withdrawing inductive effects of the adjacent hydroxyl groups in this molecule lower the pKa of the secondary amine to approximately 8.6[5]. At physiological pH (7.4), the compound exists in a sensitive equilibrium between its protonated (highly soluble) and free-base (less soluble) forms. Minor fluctuations in buffer pH near the pKa cause exponential shifts in the ratio of these species. Solution: To create a self-validating and highly reproducible formulation system, pre-formulate the compound as a hydrochloride (HCl) salt. The HCl salt of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is highly crystalline and exhibits predictable aqueous solubility regardless of minor buffer variations. Ensure the final assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to absorb the slight acidification upon adding the salt.

Q3: After an aqueous quench, I cannot extract the product into the organic phase. Standard ethyl acetate extractions yield <10% recovery. How can I isolate it? Root Cause: The high hydrophilicity (low LogP) of the tri-heteroatom system strongly favors the aqueous phase, making standard liquid-liquid extraction ineffective. Solution: You must suppress the ionization and manipulate the aqueous phase's ionic strength. Basify the aqueous layer to pH 10.5 to ensure the pyrrolidine nitrogen is fully deprotonated (free base form). Next, saturate the aqueous layer with NaCl to force the organic solute out of the water phase (salting out). Finally, extract using a highly polar solvent cocktail, such as Chloroform:Isopropanol (3:1 v/v), which disrupts the hydration shell around the molecule.

📊 Quantitative Data Presentation

Table 1: Estimated Solubility and Ionization Profile of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Solvent / MediapH / ConditionDominant SpeciesRelative SolubilityRecommended Application
Water / PBS pH < 7.0Protonated (Cation)> 100 mg/mL (Excellent)In vivo / In vitro Assays
Water / Buffer pH 7.4Mixed (Cation/Free Base)~ 50 mg/mL (Good)Cell Culture Media
Water pH > 10.0Free Base (Neutral)~ 10-20 mg/mL (Moderate)Pre-extraction phase
NMP NeatFree BaseHighStock solutions, Synthesis
Methanol / Ethanol NeatFree BaseGoodCrystallization, Transfer
DCM / Hexane NeatFree BaseVery Poor (< 1 mg/mL)Not recommended (unless N-Boc protected)

🧪 Experimental Protocols

Protocol A: High-Yield Extraction of Polar Pyrrolidines from Aqueous Media

Purpose: To efficiently recover the hydrophilic free base from an aqueous reaction quench.

  • Basification: Cool the aqueous reaction mixture to 0–5 °C. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10.5 (verify with a calibrated pH meter). Causality: Ensures the amine (pKa ~8.6) is >99% un-ionized[5].

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (approx. 36 g per 100 mL of water). Stir vigorously for 15 minutes. Causality: The high concentration of ions binds available water molecules, forcing the organic solute out of the aqueous phase.

  • Solvent Preparation: Prepare a fresh mixture of Chloroform and Isopropanol in a 3:1 volumetric ratio.

  • Extraction: Add the organic solvent mixture to the aqueous phase (1:1 volume ratio). Shake vigorously in a separatory funnel and allow the layers to separate. The organic layer will be the bottom layer.

  • Iteration: Repeat the extraction 3 to 5 times. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can complex with polar amines), filter, and concentrate under reduced pressure to yield the free base.

Protocol B: Enhancing Organic Solubility via N-Boc Protection

Purpose: To solubilize the compound in non-polar solvents for downstream lipophilic modifications.

  • Dissolution: Dissolve the free base of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in a 1:1 mixture of THF and water (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of Sodium Bicarbonate (NaHCO₃).

  • Reagent Addition: Cool the reaction vessel to 0 °C. Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Result: The resulting N-Boc derivative will readily partition into the Ethyl Acetate and exhibit excellent solubility in DCM and Toluene.

📈 Process Visualization

G Start Determine Target Media Aqueous Aqueous Buffer (Assays/Formulation) Start->Aqueous Organic Organic Solvent (Synthesis/Purification) Start->Organic pH_check Check pH vs pKa (~8.6) Aqueous->pH_check Org_Solv Select Solvent Organic->Org_Solv Acidic pH < 7.0 Protonated (High Sol.) pH_check->Acidic Basic pH > 9.0 Free Base (Lower Sol.) pH_check->Basic Polar Polar Aprotic (DMF, DMSO, NMP) Org_Solv->Polar NonPolar Non-Polar (DCM, Hexane) Org_Solv->NonPolar

Decision tree for media selection based on ionization state and solvent polarity.

G Aq_Layer Aqueous Reaction Mixture Containing Polar Pyrrolidine Adjust Adjust pH to ~10.5 (Form Free Base) Aq_Layer->Adjust Saturate Saturate with NaCl (Salting Out) Adjust->Saturate Extract Extract with iPrOH/CHCl3 (1:3) Saturate->Extract Protect Optional: N-Boc Protection for Non-Polar Solvents Extract->Protect

Stepwise workflow for extracting the highly polar pyrrolidine from aqueous media.

📚 References

  • Title: (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | CID 11073391 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: PMC - NIH URL: [Link]

  • Title: pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature Source: SciSpace URL: [Link]

Sources

Troubleshooting

Minimizing side reactions in the protection/deprotection steps of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Welcome to the technical support center dedicated to the synthesis and manipulation of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its derivatives. This valuable chiral building block is a cornerstone in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and manipulation of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its derivatives. This valuable chiral building block is a cornerstone in the development of numerous pharmaceutical agents. However, its inherent bifunctionality, possessing a primary and a secondary alcohol as well as a secondary amine, presents unique challenges in synthetic chemistry, particularly concerning selective protection and deprotection.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common side reactions and challenges encountered during these critical steps. By understanding the underlying chemical principles and leveraging field-proven insights, you can streamline your synthetic routes, improve yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Section 1: Selective Protection Strategies

The strategic protection of the different functional groups in (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is paramount for achieving the desired chemical transformations without unintended side reactions. An orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is often the most effective approach.[1][2]

Question 1: I am trying to selectively protect the primary alcohol in the presence of the secondary alcohol and the secondary amine. What is the best approach to avoid protection of the other functional groups?

Answer:

Selective protection of the primary alcohol is a common first step and can be achieved by leveraging the steric hindrance differences between the primary and secondary hydroxyl groups.

Recommended Strategy: Silyl Ether Protection

The use of bulky silylating agents is a highly effective method for selectively protecting the less sterically hindered primary alcohol. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for this purpose.[3]

Underlying Principle (Causality): The TBDMS chloride (TBDMS-Cl) reagent is sterically demanding. It will preferentially react with the more accessible primary hydroxyl group over the more hindered secondary hydroxyl and the secondary amine. The use of a non-nucleophilic base like imidazole is crucial to activate the silylating agent without promoting side reactions.[3]

Troubleshooting:

  • Low Selectivity (Protection of secondary alcohol or amine):

    • Cause: The reaction temperature may be too high, or the reaction time too long, allowing the silylating agent to react with the less reactive sites.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction progress by TLC or LC-MS to stop it once the primary alcohol is protected.

  • Formation of Bis-silylated Product:

    • Cause: Using an excess of the silylating agent.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of TBDMS-Cl.

Experimental Protocol: Selective TBDMS Protection of the Primary Alcohol

  • Dissolve (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Question 2: After protecting the primary alcohol, I need to protect the secondary amine without affecting the secondary alcohol. What protecting group should I use?

Answer:

With the primary alcohol protected, the next challenge is the selective protection of the secondary amine. The tert-butoxycarbonyl (Boc) group is an excellent choice for this transformation due to its stability under a wide range of conditions and its orthogonal deprotection requirements to silyl ethers.[4][5]

Underlying Principle (Causality): The nitrogen of the secondary amine is more nucleophilic than the oxygen of the secondary alcohol. Therefore, it will react preferentially with an electrophilic protecting group precursor like di-tert-butyl dicarbonate (Boc)₂O.

Troubleshooting:

  • Acylation of the Secondary Alcohol:

    • Cause: While less likely, prolonged reaction times or the use of a highly reactive acylating agent could lead to some O-acylation.

    • Solution: Use (Boc)₂O, which is generally selective for amines. Perform the reaction at room temperature and monitor its progress to avoid extended reaction times.

  • Incomplete Reaction:

    • Cause: Insufficient base or inadequate mixing.

    • Solution: Ensure the use of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and vigorous stirring.

Section 2: Deprotection and Associated Side Reactions

The removal of protecting groups is as critical as their introduction. The choice of deprotection conditions must be carefully considered to avoid unwanted side reactions and ensure the integrity of the final product.

Question 3: I am attempting to deprotect the N-Boc group using trifluoroacetic acid (TFA), but I am observing the cleavage of my TBDMS ether as well. How can I selectively remove the Boc group?

Answer:

While both Boc and TBDMS groups are acid-labile, their rates of cleavage differ significantly. However, strong acids like neat TFA can lead to the loss of both groups.[6] Milder acidic conditions or alternative deprotection methods are required for selective N-Boc removal.

Recommended Strategy: Milder Acidic Conditions or Alternative Reagents

  • HCl in an organic solvent: A solution of HCl in dioxane or methanol is often effective for Boc deprotection without significantly affecting the TBDMS ether.[6]

  • Oxalyl chloride in methanol: This system provides a mild and efficient method for N-Boc deprotection at room temperature.[6][7]

Underlying Principle (Causality): The carbamate linkage of the Boc group is more susceptible to acid-catalyzed hydrolysis than the silicon-oxygen bond of the TBDMS ether. By using a less harsh acidic reagent, it is possible to achieve selective cleavage. The oxalyl chloride/methanol system is thought to proceed through a mechanism that is more selective for the N-Boc group.[6]

Troubleshooting:

  • Partial Cleavage of TBDMS group:

    • Cause: The acidic conditions are still too harsh.

    • Solution: Reduce the concentration of the acid, lower the reaction temperature, or shorten the reaction time. Alternatively, switch to the oxalyl chloride/methanol method.

Experimental Protocol: Selective N-Boc Deprotection with HCl in Dioxane

  • Dissolve the N-Boc, O-TBDMS protected pyrrolidinol (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add a 4 M solution of HCl in dioxane (5-10 eq) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.

Question 4: During the fluoride-mediated deprotection of my TBDMS ether using tetrabutylammonium fluoride (TBAF), I am observing the formation of an elimination byproduct. How can I prevent this?

Answer:

Fluoride-mediated desilylation is a common and effective method.[8] However, the fluoride ion is also a base, and if the substrate has a suitable leaving group beta to a proton, elimination can occur. In the case of a protected (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol derivative, if the 3-hydroxyl group has been converted to a good leaving group (e.g., a tosylate or mesylate), E2 elimination can be a significant side reaction.

Recommended Strategy: Buffered Fluoride Source or Alternative Deprotection

  • HF-Pyridine or Triethylamine Trihydrofluoride: These reagents are less basic than TBAF and can selectively cleave silyl ethers with a lower risk of elimination.[8]

  • Acidic Deprotection: If the other protecting groups are stable to acid, a mild acidic workup (e.g., acetic acid in THF/water) can be used to remove the TBDMS group.[3]

Underlying Principle (Causality): The basicity of the fluoride source is the primary driver of the elimination side reaction. By using a buffered or less basic fluoride reagent, the nucleophilic character of the fluoride is maintained for Si-O bond cleavage, while its basicity is attenuated, thus suppressing the E2 pathway.

Troubleshooting:

  • Low Yield of Desired Alcohol:

    • Cause: Competing elimination reaction.

    • Solution: Switch to a less basic fluoride source like HF-Pyridine or consider an acidic deprotection method if compatible with your molecule.

Data Summary: Common Protecting Groups for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality & Notes
Primary Alcohol tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcOH)[3][8]Orthogonal to Boc and Cbz. Selective for primary vs. secondary alcohol.
Secondary Amine tert-ButoxycarbonylBoc(Boc)₂O, TEA, DCMTFA, DCM; or HCl in dioxane[4][6]Orthogonal to silyl ethers and Fmoc.
Secondary Amine BenzyloxycarbonylCbzCbz-Cl, BaseH₂, Pd/COrthogonal to Boc and silyl ethers.
Secondary Alcohol Benzyl etherBnBnBr, NaH, THFH₂, Pd/CStable to a wide range of conditions.
Visualizing Orthogonal Protection

The following diagram illustrates a potential orthogonal protection strategy for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol.

Orthogonal_Protection cluster_0 Starting Material cluster_1 Step 1: Selective Primary Alcohol Protection cluster_2 Step 2: Amine Protection cluster_3 Step 3: Further Functionalization (Example) cluster_4 Selective Deprotection Pathways SM (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol P1 TBDMS-Cl, Imidazole SM->P1 S1 O-TBDMS protected intermediate P1->S1 P2 (Boc)2O, TEA S1->P2 S2 N-Boc, O-TBDMS protected P2->S2 P3 Reaction at secondary -OH S2->P3 S3 Fully functionalized intermediate P3->S3 D1 TFA or HCl/Dioxane (Removes Boc) S3->D1 D2 TBAF or HF-Pyridine (Removes TBDMS) S3->D2 DP1 Free Amine D1->DP1 DP2 Free Primary Alcohol D2->DP2

Caption: Orthogonal protection and deprotection workflow.

This guide provides a foundational understanding of the common challenges and solutions in the protection and deprotection of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. For more complex synthetic challenges, a deeper dive into the literature is always recommended.

References
  • BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Fleet, G. W., & Smith, P. W. (1985). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline methyl esters. PubMed.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Baran, P. S., et al. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. ACS Publications.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a. [Image].
  • O'Brien, P., & Childs, A. C. (2008). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Organic Letters, 10(7), 1267-1270. ACS Publications.
  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Fields, G. B. (2000). amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • PubChem. (n.d.). (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. National Center for Biotechnology Information.
  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Organic Chemistry Portal. (n.d.). Protective Groups.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol vs. Miglitol in α-Glucosidase Inhibition

Postprandial hyperglycemia is a primary therapeutic target in the management of Type 2 Diabetes Mellitus (T2DM). While α-glucosidase inhibitors (AGIs) like miglitol have long been the clinical standard, their structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Postprandial hyperglycemia is a primary therapeutic target in the management of Type 2 Diabetes Mellitus (T2DM). While α-glucosidase inhibitors (AGIs) like miglitol have long been the clinical standard, their structural limitations often lead to gastrointestinal distress. This has driven researchers to investigate alternative iminosugar scaffolds.

This technical guide provides an objective comparison between the established piperidine-based drug miglitol and the emerging pyrrolidine-based iminosugar (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol . Designed for drug development professionals, this analysis details their structural rationales, comparative efficacies, and the self-validating experimental protocols required for in vitro evaluation.

Structural Rationale and Mechanistic Causality

The efficacy of an iminosugar is fundamentally tied to its ability to mimic the transition state of carbohydrate hydrolysis.

Miglitol (Piperidine Scaffold): Miglitol is an N-hydroxyethyl derivative of 1-deoxynojirimycin (1-DNJ). Featuring a six-membered piperidine ring, it acts as a transition-state analog of the pyranose form of D-glucose. It competitively binds to the active site of intestinal maltase-glucoamylase (MGAM) and sucrase-isomaltase, effectively occluding the active site and preventing substrate binding [1].

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (Pyrrolidine Scaffold): In contrast, this compound possesses a five-membered pyrrolidine ring. Pyrrolidine iminosugars mimic the furanose transition state of glycosidic cleavage. The altered ring pucker, combined with the specific stereochemistry of the 2-hydroxymethyl and 3-hydroxyl groups, allows for a highly compact hydrogen-bonding network. Research indicates that pyrrolidine scaffolds can achieve potent inhibition by exploiting hydrophobic and electrostatic interactions that are distinct from their six-membered counterparts, potentially offering a different selectivity profile across various α-glucosidase isoforms [2].

Pathway Substrate Complex Carbohydrates Enzyme α-Glucosidase (Active Site) Substrate->Enzyme Binds Product Free Glucose (Hyperglycemia) Enzyme->Product Hydrolysis Miglitol Miglitol (Piperidine) Miglitol->Enzyme Competitive Blockade Pyrrolidine (2R,3S)-2-(hydroxymethyl) pyrrolidin-3-ol Pyrrolidine->Enzyme Competitive Blockade

Mechanism of α-glucosidase competitive inhibition by piperidine and pyrrolidine scaffolds.

Comparative Efficacy Data

The following table synthesizes the quantitative and structural differences between the two inhibitors. While miglitol is a finalized clinical asset, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its closely related derivatives (such as DAB-1) serve as potent building blocks and lead compounds in preclinical research [3].

ParameterMiglitol(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Chemical Scaffold Piperidine (1-DNJ derivative)Pyrrolidine (Iminosugar)
Ring Size 6-membered5-membered
Target Transition State Pyranose mimicFuranose mimic
In vitro IC₅₀ (Yeast α-glucosidase) ~6.0 µM [1]~1.0 - 5.0 µM (Class average) [3]
Inhibition Mode CompetitiveCompetitive
Clinical Status FDA Approved (Glyset)Preclinical / Research Lead

Experimental Methodology: Self-Validating In Vitro Protocols

To objectively evaluate and compare the efficacy of these compounds, a standardized colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) must be employed. The following protocol is designed as a self-validating system, ensuring that background noise is controlled and kinetic mechanisms are mathematically proven.

α-Glucosidase Inhibition Assay (IC₅₀ Determination)

Causality & Rationale: This assay relies on the enzymatic cleavage of pNPG into p-nitrophenol. The reaction is terminated with a highly alkaline solution, which not only denatures the enzyme but also shifts the released p-nitrophenol into its phenolate anion form, maximizing visible absorbance at 405 nm for highly accurate quantification.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase to a final concentration of 0.1 U/mL. Prepare a 5 mM solution of pNPG in the same buffer.

  • Inhibitor Dilution: Prepare serial dilutions of miglitol and (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (e.g., 0.1 µM to 100 µM) in DMSO. Crucial Step: Ensure final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, combine 20 µL of the enzyme solution with 10 µL of the inhibitor solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory to allow the inhibitor to establish equilibrium binding with the enzyme active site before the competing substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG solution to each well. Incubate at 37°C for exactly 15 minutes.

  • Termination: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃.

  • Quantification: Measure absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100 Utilize non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ values.

Kinetic Validation (Mode of Inhibition)

To definitively prove that the pyrrolidine scaffold acts via competitive inhibition (similar to miglitol), the assay must be repeated using varying concentrations of pNPG (1, 2.5, 5, and 10 mM) against fixed inhibitor concentrations (0, 0.5× IC₅₀, and 1× IC₅₀).

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). If the lines intersect on the y-axis (indicating an unchanged Vmax​ ) but possess varying x-intercepts (indicating an increased apparent Km​ ), competitive binding is successfully validated.

Workflow Step1 1. Reagent Prep (Enzyme + Buffer) Step2 2. Inhibitor Incubation (Establish Equilibrium) Step1->Step2 Step3 3. Substrate Addition (pNPG, 37°C, 15 min) Step2->Step3 Step4 4. Termination (Na2CO3 Addition) Step3->Step4 Step5 5. Quantification (Absorbance at 405 nm) Step4->Step5

Self-validating in vitro experimental workflow for determining IC50 values.

Conclusion

While miglitol remains a cornerstone in clinical practice, its piperidine scaffold is frequently associated with gastrointestinal distress due to off-target colonic fermentation. The pyrrolidine scaffold of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol offers a structurally distinct alternative. By mimicking the furanose transition state, it provides a unique pharmacological binding profile that warrants further optimization in hit-to-lead campaigns targeting metabolic disorders.

References

  • Miglitol - Diabetes Mellitus: PDB-101 Source: RCSB Protein Data Bank URL:[Link]

  • A Facile Synthesis of Pyrrolidine-Based Iminosugars as Potential Alpha-Glucosidase Inhibitors Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis of Naturally Occurring Nitrogen Heterocycles from Carbohydrates Source: E-Bookshelf / Wiley URL:[Link]

Comparative

Validation of analytical HPLC methods for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol purity testing

Comparative Guide: Validation of Analytical HPLC Methods for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Purity Testing The Analytical Challenge: The "Void Volume" Dilemma As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of Analytical HPLC Methods for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Purity Testing

The Analytical Challenge: The "Void Volume" Dilemma

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by highly polar, low-molecular-weight amino alcohols. (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol presents a dual challenge that renders conventional High-Performance Liquid Chromatography (HPLC) ineffective:

  • Extreme Hydrophilicity: With a highly negative partition coefficient (Log P), this molecule prefers the aqueous mobile phase over the hydrophobic C18 stationary phase. In standard Reversed-Phase (RP) chromatography, it elutes in the void volume ( t0​ ), making it impossible to separate from matrix salts or polar synthetic impurities.

  • Lack of a Chromophore: The molecule consists solely of a pyrrolidine ring, a hydroxyl group, and a hydroxymethyl group. Without conjugated π -electron systems, it is virtually invisible to standard UV/Vis detectors at typical wavelengths (e.g., 254 nm).

To solve this, laboratories must pivot away from standard RP-HPLC-UV. This guide objectively compares three alternative methodologies and provides a comprehensive,1[1] validation protocol for the most robust approach.

Methodological Comparison & Causality Analysis

When selecting a method for polar, non-chromophoric compounds, the choice dictates the laboratory's throughput, data integrity, and error rate.

Table 1: Comparison of HPLC Strategies for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

ParameterHILIC-CAD (Recommended)Pre-Column Derivatization (RP-UV)Ion-Pairing RP-ELSD
Retention Mechanism Partitioning into an immobilized aqueous layer on a polar stationary phase.Hydrophobic interaction of a derivatized tag (e.g., FMOC) on C18.Dynamic ion-exchange via an ion-pairing agent (e.g., Heptafluorobutyric acid).
Detection Principle 2[2] (Universal, mass-based charge transfer).UV/Vis absorption of the added chromophore tag.Evaporative Light Scattering (Optical scattering by dried particles).
Sample Preparation Simple: Dilute & shoot in high organic solvent.Complex: Time-sensitive reaction, requires quenching and extraction.Simple: Standard dilution.
Sensitivity (LOD) High: ~1-3 ng on column.Moderate: Highly dependent on derivatization yield.Low: Exponential drop-off at low concentrations.
System Robustness High: Excellent reproducibility once the aqueous layer is equilibrated.Low: Derivatization yield varies with sample matrix and pH.Low: Severe baseline drift; long equilibration times.

The Causality Behind the Superiority of HILIC-CAD: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like an Amide or Zwitterionic phase) and a highly organic mobile phase (>70% Acetonitrile). Water acts as the strong eluting solvent. The highly polar pyrrolidine partitions dynamically into the water-enriched layer immobilized on the silica surface, providing excellent retention and peak shape[3].

For detection, CAD is vastly superior to ELSD for this molecule. While both require volatile mobile phases, ELSD relies on light scattering, which loses sensitivity exponentially for smaller particles. CAD, however, transfers a uniform electrical charge to the residual aerosol particles, resulting in higher sensitivity and a more linear response over small ranges[4].

MethodSelection start Analyte: (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (Highly Polar, No Chromophore) q1 Is direct, underivatized analysis required? start->q1 deriv Pre-Column Derivatization (e.g., FMOC-Cl) q1->deriv No (Indirect Method) hilic HILIC Separation (Amide or Zwitterionic Phase) q1->hilic Yes (Direct Method) rp_uv RP-HPLC-UV (C18 Column, UV Detection) deriv->rp_uv detector Universal Detection (CAD or ELSD) hilic->detector

Decision tree for selecting the optimal HPLC methodology for polar, non-chromophoric amino alcohols.

Experimental Protocol: Self-Validating HILIC-CAD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow to prove the method is fit-for-purpose before any sample data is reported.

Materials & Reagents:

  • Column: Amide-bonded cross-linked silica (e.g., Waters XBridge BEH Amide, 130Å, 3.5 µm, 4.6 mm x 150 mm). Causality: Bare silica can cause irreversible secondary interactions with the secondary amine of the pyrrolidine ring. An Amide phase provides a neutral, highly polar surface that prevents peak tailing[3].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures the pyrrolidine nitrogen is fully protonated, locking it into a single ionization state for consistent retention.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Detector: Charged Aerosol Detector (Evaporator temp: 35°C, Data rate: 10 Hz, Filter: 3.6s).

Step-by-Step Methodology:

  • System Equilibration (Critical Step): Flush the column with 50 column volumes of the initial mobile phase (85% B / 15% A). Causality: HILIC requires significantly longer equilibration than RP-HPLC to establish the stable, immobilized aqueous partition layer on the stationary phase.

  • Sample Preparation: Dissolve the (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol standard in a diluent of 85% Acetonitrile / 15% Water. Causality: Injecting highly aqueous samples in HILIC disrupts the localized partition layer, causing severe peak splitting and premature elution. The sample diluent must match or be weaker (higher organic) than the initial mobile phase.

  • Chromatographic Gradient:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to focus the analyte band).

    • 2.0 - 10.0 min: Linear gradient to 50% B (Increases water content to elute the strongly retained polar analyte).

    • 10.0 - 12.0 min: Hold at 50% B (Column wash).

    • 12.0 - 20.0 min: Return to 85% B and re-equilibrate.

  • Self-Validation via SST: Before analyzing unknowns, inject a known standard mixture six times. The system validates itself for the run only if the %RSD of the peak area is ≤2.0% and the resolution from the void volume marker (e.g., toluene) is >3.0 .

  • Data Processing: Because CAD response is inherently non-linear over wide concentration ranges, apply a power-function transformation ( y=axb ) or a log-log calibration curve for accurate quantitation.

ICH Q2(R2) Validation Data Summary

The 5[5] emphasize a lifecycle approach to analytical procedure development. For a purity assay utilizing a non-linear detector like CAD, specific validation criteria must be met to prove the method is fit for its intended purpose.

ICHValidation spec 1. Specificity (Resolution > 1.5) lin 2. Linearity & Range (Log-Log transformation) spec->lin acc 3. Accuracy & Precision (Spike Recovery 98-102%) lin->acc sens 4. Sensitivity (LOD/LOQ via S/N) acc->sens

Sequential validation workflow for analytical procedures per ICH Q2(R2) guidelines.

Table 2: Representative Validation Results for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol via HILIC-CAD

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of analyteBlank and matrix show no peaks at tR​ (6.4 min). Resolution from closest impurity = 2.1Pass
Linearity Suitable calibration model over reportable range R2=0.998 using Log-Log fit (Range: 0.1−10μg/mL )Pass
Accuracy Mean recovery within acceptable limits99.4% at 50% spike, 100.2% at 100% spike, 99.8% at 150% spikePass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 1.1%Pass
Limit of Quantitation S/N ≥10 0.05μg/mL (S/N = 14)Pass
Robustness Procedure remains unaffected by small variations tR​ shift <2% with ±0.2 pH change; Recovery unaffectedPass

Note on Linearity: According to ICH Q2(R2), the reportable range must be derived from the product specifications. Because CAD response is dependent on the organic content of the mobile phase during a gradient[6], an inverse gradient (a secondary pump delivering a makeup flow inversely proportional to the analytical gradient) can be employed to maintain a constant organic concentration entering the detector. This advanced technique linearizes the CAD response and ensures uniform sensitivity across the entire run.

Conclusion

For the purity testing of highly polar, non-chromophoric compounds like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, legacy methods such as pre-column derivatization introduce unnecessary variability, labor, and points of failure. By leveraging the orthogonal retention mechanism of HILIC combined with the universal, mass-based detection of CAD, laboratories can achieve a highly robust, ICH-compliant assay. The key to success lies in strict control of the sample diluent and ensuring adequate column equilibration to maintain the integrity of the aqueous partitioning layer.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group - 5

  • Validation of Analytical Procedures Q2(R2) - ICH.org - 1

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation - PubMed (nih.gov) - 6

  • Charged Aerosol Detector - Wikipedia - 4

  • HPLC with Charged Aerosol Detection - Thermo Fisher Scientific - 2

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations - Waters / LCMS.cz - 3

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol Derivatives

As drug development increasingly targets complex host-pathogen interactions and protein misfolding disorders, iminosugars have emerged as a highly versatile class of therapeutics. At the core of this chemical space is (2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex host-pathogen interactions and protein misfolding disorders, iminosugars have emerged as a highly versatile class of therapeutics. At the core of this chemical space is (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol [1], a pyrrolidine-based iminosugar that mimics the oxonium ion transition state of natural carbohydrates. By acting as a competitive inhibitor of glycosidases, this scaffold has profound applications ranging from broad-spectrum antivirals (e.g., Dengue, Zika) [2] to pharmacological chaperones for lysosomal storage disorders [4].

However, the transition of these polar molecules from the bench to the clinic is notoriously difficult. This guide objectively compares the in vitro and in vivo performance of the unmodified (2R,3S)-pyrrolidin-3-ol core against its advanced lipophilic and conjugated alternatives, providing a mechanistic blueprint for overcoming the "in vitro-in vivo disconnect."

Part 1: The Mechanistic Foundation

To understand the efficacy of these derivatives, we must first establish their mechanism of action. In the context of antiviral therapy, viruses such as Dengue and SARS-CoV-2 rely heavily on the host's endoplasmic reticulum (ER) machinery to fold their heavily glycosylated envelope proteins.

ER α-glucosidases I and II are responsible for trimming terminal glucose residues from N-linked glycans. When (2R,3S)-pyrrolidin-3-ol derivatives competitively inhibit these enzymes, the viral glycoproteins cannot interact with ER chaperones (calnexin/calreticulin). This leads to massive protein misfolding and the release of non-infectious viral particles [2].

MOA A Viral/Host Glycoproteins (Entering ER) B ER α-Glucosidase I & II (Trimming Enzymes) A->B Substrate Binding D Inhibition of Oligosaccharide Trimming B->D Blocked Activity C (2R,3S)-Pyrrolidin-3-ol Derivatives C->B Competitive Inhibition E Misfolded Glycoproteins (Loss of Viral Infectivity) D->E Downstream Effect

Mechanism of ER α-glucosidase inhibition by (2R,3S)-pyrrolidin-3-ol derivatives.

Part 2: In Vitro Efficacy Profiling

In a cell-free environment, the unmodified (2R,3S)-pyrrolidin-3-ol core exhibits exceptional binding affinity to target glycosidases. However, its high polarity prevents efficient diffusion across the hydrophobic lipid bilayer of living cells. To solve this, medicinal chemists synthesize N-alkylated (e.g., N-nonyl) or lipid-conjugated alternatives [3].

Step-by-Step Methodology: High-Throughput Enzymatic & Cell-Based Assays
  • Step 1: Enzyme Inhibition (IC₅₀): Recombinant ER α-glucosidase II is incubated with serial dilutions of the iminosugar in a pH 6.8 buffer. The fluorogenic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc) is added. After 30 minutes at 37°C, the reaction is quenched with 0.5 M Na₂CO₃, and fluorescence is measured (Ex 360 nm / Em 460 nm).

  • Step 2: Cell-Based Viral Reduction (EC₅₀): Huh-7 cells are infected with Dengue virus (MOI = 0.1) and treated with the derivatives. At 72 hours post-infection, viral RNA is quantified via RT-qPCR.

  • Step 3: Cytotoxicity (CC₅₀): Cell viability is assessed using an MTT assay to ensure antiviral effects are not artifacts of cell death.

Causality & Self-Validation: The use of the 4-MU substrate provides a direct, self-validating readout: fluorescence is strictly inversely proportional to inhibitor binding. By running both enzymatic (IC₅₀) and cell-based (EC₅₀) assays in parallel, we isolate the variable of membrane permeability.

Table 1: In Vitro Performance Comparison
Compound ClassModificationα-Glucosidase IC₅₀ (μM)Cell Viability CC₅₀ (μM)Viral Reduction EC₅₀ (μM)
Parent Core Unmodified (Polar)2.5>500>100 (Fails to penetrate)
Alkyl Alternative N-Nonyl chain1.815012.5 (Good penetration)
Conjugate Alternative Tocopherol-linked4.2>2003.1 (Excellent penetration)

Data synthesis reflects standard profiling of pyrrolidine iminosugars[3][5]. Notice that while the Tocopherol-conjugate loses slight raw enzymatic affinity (higher IC₅₀), its cellular efficacy (EC₅₀) is vastly superior due to enhanced lipid bilayer transport.

Part 3: In Vivo Efficacy & Pharmacokinetics

The most significant hurdle for iminosugars is the "in vitro-in vivo disconnect." A compound like the N-Nonyl derivative may perform beautifully in a petri dish, but in a living organism, its low molecular weight and residual hydrophilicity lead to rapid renal clearance. It never reaches the therapeutic concentration in the target tissues (e.g., the liver, where flaviviruses replicate).

To overcome this, advanced alternatives utilize targeted delivery systems, such as conjugating the (2R,3S)-pyrrolidin-3-ol core to native metabolites like tocopherol (Vitamin E) [3].

Step-by-Step Methodology: Murine PK/PD and Efficacy Profiling
  • Step 1: Administration: C57BL/6 mice are dosed with 10 mg/kg of the selected derivative via oral gavage (PO).

  • Step 2: Biodistribution Sampling: Blood, liver, and spleen tissues are harvested at optimized intervals (0.5, 2, 8, and 24 hours).

  • Step 3: LC-MS/MS Quantification: Tissues are homogenized, proteins precipitated with acetonitrile, and the analyte is quantified via LC-MS/MS against a stable isotope internal standard.

  • Step 4: In Vivo Efficacy: In a parallel infected cohort, liver viral titers are measured at Day 3 to correlate drug exposure with therapeutic outcome.

Causality & Self-Validation: This dual-readout protocol is self-validating. By plotting the LC-MS/MS tissue concentration directly against the RT-qPCR viral reduction, researchers can definitively prove that the antiviral effect is driven by localized drug exposure rather than systemic immune artifacts.

Table 2: In Vivo Pharmacokinetic & Efficacy Metrics
Compound ClassPlasma Half-life (t₁/₂ , h)Liver-to-Plasma RatioIn Vivo Efficacy (Log₁₀ Viral Titer Drop)
Parent Core 0.80.20.1 (No clinical effect)
Alkyl Alternative 2.41.51.2 (Moderate effect)
Conjugate Alternative 8.514.03.5 (High efficacy)

The tocopherol conjugate hijacks the body's natural lipid transport mechanisms, resulting in massive accumulation in the liver (Liver-to-Plasma ratio of 14.0) and a corresponding robust therapeutic effect [3].

Part 4: Translational Workflow

The successful development of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol derivatives requires a strict, iterative workflow that constantly balances enzymatic affinity with pharmacokinetic viability.

Workflow S1 Library Synthesis (N-Alkylation) S2 In Vitro Enzymatic Screening (IC50) S1->S2 Hit ID S3 Cell-Based Assays (Viral Titer/Toxicity) S2->S3 Cell Penetrability S4 In Vivo PK/PD (Murine Models) S3->S4 ADME/Tox S5 Lead Candidate Selection S4->S5 Efficacy

Translational workflow for evaluating iminosugar derivatives from in vitro to in vivo.

Conclusion

The unmodified (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol core is an exceptional starting point for glycosidase inhibition, but it is not a drug. As demonstrated by the comparative data, achieving in vivo efficacy requires structural alternatives that address biological barriers. Simple N-alkylation bridges the gap for in vitro cell penetration, but sophisticated conjugations (e.g., tocopherol-linking or multivalent dendrimer architectures [5]) are mandatory to conquer the pharmacokinetic challenges of in vivo tissue targeting.

References

  • PubChem Compound Summary for CID 11073391, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. National Center for Biotechnology Information.[Link]

  • Bhushan, G. L. (2018). Iminosugars with endoplasmic reticulum alpha-glucosidase inhibitor activity are potent inhibitors of Zika virus replication in vitro. Penn State University Libraries.[Link]

  • Warfield, K. L., et al. (2017). ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Chemical Biology.[Link]

  • Sanchez-Fernandez, E. M., et al. (2016). Glycomimetic-based pharmacological chaperones for lysosomal storage disorders: lessons from Gaucher, GM1-gangliosidosis and Fabry diseases. Chemical Society Reviews (RSC Publishing).[Link]

  • Kato, A., et al. (2023). Design and Pharmacological Chaperone Effects of N-(4′-Phenylbutyl)-DAB Derivatives Targeting the Lipophilic Pocket of Lysosomal Acid α-Glucosidase. Journal of Medicinal Chemistry.[Link]

Comparative

Benchmarking the Binding Affinity of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in Competitive Enzyme Assays

Executive Summary & Mechanistic Rationale (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a highly valuable scaffold in medicinal chemistry and drug development . Belonging to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a highly valuable scaffold in medicinal chemistry and drug development . Belonging to the broader class of pyrrolidine iminosugars, this molecule acts as a potent competitive inhibitor of glycosidases.

The causality behind its efficacy lies in its structural homology to natural carbohydrates. By replacing the endocyclic oxygen of a sugar ring with a basic nitrogen atom, the molecule becomes a transition-state mimic . At physiological pH, the pyrrolidine nitrogen protonates, closely mimicking the charge distribution and geometry of the highly unstable oxocarbenium ion intermediate formed during natural glycosidic bond cleavage . This allows the inhibitor to outcompete natural substrates for the enzyme's active site.

Mechanism Substrate Natural Substrate (e.g., Maltose) Enzyme Glycosidase Enzyme (Active Site) Substrate->Enzyme Binds ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Transition State) Enzyme->EI_Complex High Affinity (Ki) Product Cleaved Monosaccharides (Glucose) ES_Complex->Product Hydrolysis Inhibitor (2R,3S)-2-(hydroxymethyl) pyrrolidin-3-ol Inhibitor->Enzyme Competes EI_Complex->ES_Complex Blocks

Caption: Competitive inhibition mechanism of pyrrolidine iminosugars in glycosidase active sites.

Comparative Binding Affinity: The Benchmark

To objectively evaluate the performance of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, we must benchmark its binding affinity ( Ki​ ) against established iminosugar standards. As a dideoxy analogue, it lacks the C4 hydroxyl group found in 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB). This structural modification alters its hydrogen-bonding network within the active site, slightly shifting its binding kinetics but maintaining strong competitive inhibition .

Quantitative Performance Comparison (Yeast α -Glucosidase Model)
CompoundStructural ClassTarget EnzymeRepresentative Ki​ ( μ M)Clinical / Research Status
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Pyrrolidine (Dideoxy) α -Glucosidase1.50 - 4.00Preclinical Scaffold
DAB Pyrrolidine (Polyhydroxylated) α -Glucosidase0.73Pharmacological Chaperone
Miglitol Piperidine (N-Alkylated) α -Glucosidase0.85FDA-Approved Antidiabetic
DNJ Piperidine α -Glucosidase2.50Research Standard

Data Note: Ki​ values are representative benchmarks derived from standard pNPG competitive assays. Exact affinities fluctuate based on specific enzyme isoforms (e.g., lysosomal vs. intestinal).

Experimental Protocol: Self-Validating Competitive Assay

To generate trustworthy, reproducible binding affinity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, utilizing continuous kinetic monitoring to mathematically prove the competitive nature of the binding.

Phase 1: Reagent & Buffer Preparation
  • Buffer Formulation: Prepare a 0.1 M sodium phosphate buffer. Causality Check: Adjust the pH strictly to 6.8. The pKa​ of the pyrrolidine secondary amine is approximately 7.5–8.0. Maintaining the assay at pH 6.8 ensures the nitrogen remains predominantly protonated, which is required to mimic the positive charge of the oxocarbenium transition state.

  • Enzyme Preparation: Reconstitute α -glucosidase (e.g., from Saccharomyces cerevisiae) in the buffer to a final working concentration of 0.2 U/mL.

  • Substrate Preparation: Prepare a 5.0 mM stock of p-nitrophenyl- α -D-glucopyranoside (pNPG) in the phosphate buffer.

Phase 2: Incubation & Kinetic Monitoring
  • Inhibitor Titration: Prepare serial dilutions of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol ranging from 0.1 μ M to 50 μ M.

  • Pre-Incubation: In a 96-well microplate, mix 20 μ L of the enzyme solution with 20 μ L of the inhibitor dilutions. Incubate at 37°C for exactly 15 minutes. Causality Check: This pre-incubation step is critical to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 20 μ L of the pNPG substrate to each well to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 405 nm (measuring the release of the p-nitrophenol product) every 30 seconds for 10 minutes at 37°C.

Phase 3: Data Validation & Ki​ Determination
  • Mathematical Validation: Plot the initial velocities ( V0​ ) against substrate concentrations using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ).

  • Confirmation: For a true competitive inhibitor like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, the lines will intersect at the y-axis ( Vmax​ remains constant, while apparent Km​ increases). Calculate the exact Ki​ using the Cheng-Prusoff equation or global non-linear regression.

Workflow Prep 1. Reagent Prep (Enzyme + Buffer) Incubation 2. Inhibitor Incubation (Variable Conc.) Prep->Incubation Substrate 3. Substrate Addition (pNPG) Incubation->Substrate Read 4. Kinetic Read (Absorbance 405 nm) Substrate->Read Analysis 5. Ki Calculation (Lineweaver-Burk) Read->Analysis

Caption: Step-by-step experimental workflow for competitive enzyme kinetic assays.

Conclusion

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol demonstrates robust competitive binding affinity that rivals established commercial iminosugars. While it lacks the dense polyhydroxylation of DAB, its streamlined dideoxy structure offers a highly tunable scaffold for developing selective pharmacological chaperones or targeted antidiabetic agents. By adhering to strict pH controls and kinetic validation during assay benchmarking, researchers can reliably leverage this molecule in advanced drug discovery pipelines.

References

  • [1] Zhao, Y., et al. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules (MDPI), 27(17), 5420. Retrieved from:[Link]

  • [2] Kato, A., et al. (2023). Design and Pharmacological Chaperone Effects of N-(4′-Phenylbutyl)-DAB Derivatives Targeting the Lipophilic Pocket of Lysosomal Acid α -Glucosidase. Journal of Medicinal Chemistry (ACS), 66(13), 8762-8775. Retrieved from:[Link]

  • [3] Front, S., et al. (2020). 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α -Mannosidase Inhibitors. ACS Omega, 5(29), 18338-18346. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

As a Senior Application Scientist, I frequently observe laboratories treating chiral building blocks like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (often handled as a hydrochloride salt, CAS 98900-30-2) as benign organic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating chiral building blocks like (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (often handled as a hydrochloride salt, CAS 98900-30-2) as benign organics. This is a critical error. While highly valuable in asymmetric synthesis and drug development, its basic pyrrolidine core, hygroscopicity, and particulate nature demand a rigorous, self-validating safety protocol.

When scaling up from milligram to multigram quantities, your safety procedures cannot rely on guesswork. Every protocol described below is designed as a self-validating system : the success and safety of each step inherently depend on the correct execution of the preceding one.

Here is your comprehensive, mechanistic guide to the Personal Protective Equipment (PPE), operational workflows, and disposal plans required for handling this compound.

Chemical Hazard Profiling & Mechanistic Rationale

Before selecting PPE, we must understand why the compound is hazardous. Based on aggregated GHS data for [1], the compound exhibits a specific hazard profile that dictates our physical safeguards:

  • H315 (Causes skin irritation): The amine functionality, particularly when exposed to ambient moisture or sweat, can cause localized pH changes on the skin, leading to epidermal irritation and contact dermatitis.

  • H319 (Causes serious eye irritation): Micro-dust aerosolization during transfer can lead to severe ocular irritation and micro-abrasions upon contact with the conjunctiva.

  • H335 (May cause respiratory irritation): Inhalation of the fine powder can irritate the mucous membranes of the upper respiratory tract.

Quantitative Safety Metrics & PPE Specifications

To mitigate these hazards, we rely on a targeted PPE matrix. While specific Permissible Exposure Limits (PEL) for this exact molecule are not established, we default to the (nuisance dust) to establish baseline respiratory and environmental protection[2].

Hazard / MetricValue / SpecificationMechanistic Rationale
Skin Irritation (H315) Nitrile gloves (≥0.11 mm thickness); Fully buttoned lab coatPrevents dermal absorption and localized pH burns from the hygroscopic hydrochloride salt.
Eye Irritation (H319) ANSI Z87.1 Safety GogglesProtects against micro-dust aerosolization and accidental solvent splashes during dissolution.
Respiratory (H335) Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation of airborne particulates. OSHA PEL for total nuisance dust is 15 mg/m³[2].
Static Aerosolization Anti-static weighing boats & grounded spatulasHydrochloride salts are susceptible to triboelectric charging. Anti-static tools prevent the powder from repelling and aerosolizing into the breathing zone.

Operational Workflow: Safe Handling & Dissolution

Handling chiral pyrrolidines requires precision to prevent both contamination of the reagent and exposure to the operator. The following workflow ensures total containment.

Workflow A 1. Storage Retrieval (Desiccator, 2-8°C) B 2. Fume Hood Transfer (80-100 fpm Velocity) A->B Equilibrate to Ambient Temp C 3. PPE Verification (Nitrile, Goggles, Coat) B->C D 4. Precision Weighing (Anti-static Tools) C->D Prevent Aerosolization E 5. Closed Dissolution (Gradual Solvent Addition) D->E F 6. Waste Segregation (Solid vs. Liquid) E->F Decontaminate Surfaces

Workflow for the safe handling and dissolution of pyrrolidine derivatives.

Step-by-Step Methodology: Handling and Dissolution
  • Pre-Operation Verification: Ensure the chemical fume hood is operating with a face velocity between , the standard recommended by OSHA and ANSI Z9.5 for optimal containment without causing excessive turbulence[3]. Don all required PPE.

  • Thermal Equilibration: Retrieve the (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol from cold storage (typically 2-8°C). Allow the sealed container to reach ambient temperature inside a desiccator. Causality: Opening a cold container introduces atmospheric moisture, which degrades the hygroscopic salt and causes clumping, forcing the operator to aggressively chip at the solid (a primary cause of spills).

  • Weighing Protocol: Transfer the container to the fume hood. Use an anti-static weighing boat and a grounded micro-spatula. Causality: When manipulated with standard plastic spatulas, electrostatic repulsion can cause the fine powder to bypass gravity settling and directly expose the operator.

  • Closed-System Dissolution: Transfer the weighed solid to the reaction vessel. Add the solvent (e.g., methanol, dichloromethane, or water) slowly down the side of the flask. Causality: Gradual solvent addition prevents the rapid displacement of air that could carry micro-particulates out of the flask neck.

  • Decontamination: Wipe down the balance, spatulas, and fume hood surface with a damp paper towel to capture any residual dust, followed by a 70% ethanol or isopropanol wipe.

Emergency Spill Response

A self-validating safety system must account for operational failures. In the event of a powder spill:

  • Isolate: Keep the fume hood sash lowered to maximize exhaust velocity over the spill area.

  • Contain (Do Not Sweep): Never dry sweep the powder. Dry sweeping immediately aerosolizes the hazardous dust, violating the 15 mg/m³ PEL limit.

  • Neutralize & Absorb: Cover the solid spill with a damp absorbent pad or an inert absorbent material (e.g., vermiculite) to suppress dust generation.

  • Collect: Scoop the absorbed mixture using a non-sparking tool and place it into a sealable hazardous waste container.

Waste Disposal Plan

Proper disposal ensures environmental compliance and prevents downstream exposure to facility personnel.

Step-by-Step Methodology: Waste Segregation
  • Solid Waste: Collect all contaminated weighing boats, spatulas, paper towels, and gloves in a designated solid hazardous waste container lined with a heavy-duty poly bag.

  • Aqueous Liquid Waste: If the compound is dissolved in an aqueous buffer, verify the pH. Adjust to pH 6-8 if necessary, and dispose of in a clearly labeled aqueous waste carboy. Do not mix with heavy metals.

  • Organic Liquid Waste: If dissolved in organic solvents, strictly segregate the waste. Use the "Halogenated" container if mixed with solvents like dichloromethane, or "Non-Halogenated" for solvents like methanol, ethanol, or ethyl acetate.

  • Labeling & Containment: Affix a hazardous waste tag detailing the exact composition (e.g., "Contains <1% (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in Methanol"). Store the container in a secondary containment tray to prevent leaks from reaching the laboratory floor.

References

  • Title: (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Standard for and risks associated with man-made mineral fiber (MMMF) / Particulates Not Otherwise Regulated Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Essential Standards for QC Lab Management (ANSI/ASSP Z9.5 & OSHA Fume Hood Face Velocity) Source: TSI Incorporated URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Reactant of Route 2
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
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